3-Methylpiperidine-3-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMYDSAXTLQXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-22-8 | |
| Record name | 3-methylpiperidine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: Structure Elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride. Moving beyond a simple checklist of techniques, this document details the strategic application and interpretation of modern analytical methods, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We further explore the definitive confirmation of stereochemistry and absolute structure through X-ray crystallography. Each section presents the underlying scientific rationale for its inclusion in the workflow, detailed experimental protocols, and expected data outcomes, establishing a self-validating system for structural confirmation. This guide is designed for researchers and drug development professionals who require a robust and defensible strategy for molecular characterization.
Foundational Analysis: Establishing the Molecular Blueprint
Before embarking on sophisticated spectroscopic analysis, the foundational properties of the molecule must be confirmed. The initial analysis verifies the elemental composition and molecular mass, which serve as the fundamental constraints for all subsequent structural hypotheses.
The target molecule, this compound, has the following expected properties:
| Property | Expected Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.64 g/mol | [1][2] |
| Monoisotopic Mass | 179.07131 Da | [2] |
| Structure (Free Base) | [3] |
This initial data provides the basis for high-resolution mass spectrometry analysis and informs the interpretation of NMR and IR spectra.
Mass Spectrometry: High-Precision Mass Verification
Mass spectrometry provides the exact mass of the molecule, which is the most direct confirmation of its elemental formula. For a hydrochloride salt, the analysis is typically performed on the free base, which is readily formed in the electrospray ionization (ESI) source.
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is selected over standard MS to provide mass accuracy in the parts-per-million (ppm) range. This level of precision is essential to distinguish between elemental formulas that may have the same nominal mass, thereby providing unequivocal confirmation of the molecular formula.
Expected Fragmentation & Ionization
In a typical ESI-MS experiment, the protonated molecule [M+H]⁺ is the most anticipated ion for the free base (C₇H₁₃NO₂).
| Ion | Formula | Calculated m/z | Expected m/z |
| [M+H]⁺ | [C₇H₁₄NO₂]⁺ | 144.09463 | 144.10192 |
| [M+Na]⁺ | [C₇H₁₃NNaO₂]⁺ | 166.08442 | 166.08386 |
Predicted values sourced from PubChem.[3]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid helps to ensure protonation for positive ion mode detection.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured exact mass to the calculated value for C₇H₁₄NO₂⁺. The confirmation of this ion is the primary goal.
Infrared Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FT-IR is crucial for confirming the presence of the carboxylic acid and the protonated amine.
Causality of Experimental Choice: The vibrational frequencies of chemical bonds are highly characteristic. This technique provides direct evidence for the key functional groups (C=O, O-H, N-H⁺) that define the molecule. The presence of the hydrochloride salt significantly influences the N-H region of the spectrum.[4]
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Very broad, often overlapping with C-H stretches.[5] |
| Amine N-H⁺ | Stretching | 2400-2800 | Broad bands, typical for amine salts. |
| Aliphatic C-H | Stretching | 2850-2960 | Medium to strong sharp peaks. |
| Carboxylic Acid C=O | Stretching | ~1700-1725 | Strong, sharp absorption.[5][6] |
| Carboxylic Acid C-O | Stretching | 1210-1320 | Medium intensity.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Correlate the observed absorption bands with the expected frequencies for the key functional groups to confirm their presence.
Nuclear Magnetic Resonance: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the unambiguous assignment of all atoms in this compound.
Causality of Experimental Choice: NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
-
¹H NMR: Identifies the number and type of protons and their neighboring protons.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
COSY: Reveals proton-proton (H-H) spin-spin coupling, establishing connectivity through bonds.
-
HSQC: Correlates each proton with its directly attached carbon atom.
-
HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for identifying quaternary centers and piecing together the molecular fragments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the hydrochloride salt and allows for the observation of exchangeable protons (N-H⁺ and O-H).[7][8]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra: COSY, HSQC, and HMBC using standard instrument pulse programs.
-
-
Data Analysis: Integrate all spectra to build the structure piece by piece, as detailed below.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton(s) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| -COOH | 10-13 | Very Broad Singlet | 1H | Exchangeable acidic proton. |
| -NH₂⁺- | 8-10 | Very Broad Singlet | 2H | Exchangeable protons on the protonated nitrogen.[4][8] |
| H2, H6 | 2.8 - 3.5 | Multiplets | 4H | Protons alpha to the electron-withdrawing N⁺ atom are deshielded. |
| H4, H5 | 1.5 - 2.2 | Multiplets | 4H | Aliphatic protons within the piperidine ring. |
| -CH₃ | ~1.2 | Singlet | 3H | Methyl group on a quaternary carbon shows no H-H coupling. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon(s) | Predicted Shift (ppm) | Assignment Rationale |
| -C=O | 170-180 | Carbonyl carbon of a carboxylic acid.[9] |
| C2, C6 | 45-55 | Carbons adjacent to the nitrogen atom. |
| C3 | 40-50 | Quaternary (sp³) carbon. |
| C4, C5 | 20-35 | Aliphatic carbons in the piperidine ring. |
| -CH₃ | 15-25 | Methyl group carbon. |
Integrated 2D NMR Interpretation Workflow
The following diagram illustrates the logical workflow for using 2D NMR data to assemble the final structure.
Caption: Integrated NMR workflow for structure elucidation.
Stereochemical Analysis and Definitive Confirmation
The structure contains a chiral center at the C3 position, as it is bonded to four different groups (methyl, carboxyl, C2-methylene, and C4-methylene). Therefore, the compound can exist as a racemic mixture of two enantiomers, (R) and (S). Standard spectroscopic techniques cannot differentiate between enantiomers.
Chiral Separation and Analysis
Causality of Experimental Choice: To determine if the sample is a single enantiomer or a racemic mixture, chiral chromatography is the most common and effective method.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral column, often based on polysaccharide derivatives like cellulose or amylose.
-
Mobile Phase: Develop a mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with additives like trifluoroacetic acid to improve peak shape.
-
Analysis: Inject the sample and monitor the elution profile. A single peak indicates an enantiomerically pure sample, while two peaks (ideally with equal area) indicate a racemic mixture.
X-ray Crystallography: The Gold Standard
For absolute and unambiguous structure determination, single-crystal X-ray crystallography is the definitive technique.[12][13] It provides a three-dimensional map of the electron density in a molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[14][15]
Causality of Experimental Choice: X-ray crystallography provides direct, visual proof of the molecular structure, including the relative positions of all atoms in space. When using a copper X-ray source, it is often possible to determine the absolute structure of light-atom chiral compounds.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical and often rate-limiting step is growing a high-quality single crystal.[13] This is typically achieved by slowly evaporating a solvent from a concentrated solution of the compound. Various solvents and solvent mixtures (e.g., methanol, ethanol, water, acetone) should be screened.
-
Crystal Mounting: A suitable crystal (typically >20µm in all dimensions) is selected and mounted on the goniometer of a diffractometer.[14]
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
The overall analytical strategy can be visualized as a progressive workflow, starting from basic confirmation and culminating in definitive 3D structural proof.
References
- 1. 3-methyl-3-piperidinecarboxylic acid hydrochloride [cymitquimica.com]
- 2. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. reddit.com [reddit.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 11. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 12. rigaku.com [rigaku.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. azolifesciences.com [azolifesciences.com]
An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride: Identification, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methylpiperidine-3-carboxylic acid hydrochloride (CAS No. 116140-22-8), a key building block in medicinal chemistry and drug discovery. We will delve into its identification, physicochemical properties, a robust synthesis protocol, and detailed analytical methodologies for its characterization. The information presented herein is curated to support researchers in accelerating their discovery and development workflows.
Core Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. This compound is a chiral molecule, and its properties can be influenced by its stereochemistry. This guide focuses on the racemic mixture.
Chemical Identity
The definitive identifier for this compound is its CAS number.
| Identifier | Value | Source |
| CAS Number | 116140-22-8 | [CymitQuimica, Ambeed] |
| Molecular Formula | C₇H₁₄ClNO₂ | [CymitQuimica, Sigma-Aldrich] |
| Molecular Weight | 179.64 g/mol | [CymitQuimica, Sigma-Aldrich] |
| IUPAC Name | This compound | N/A |
| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N | [CymitQuimica, Sigma-Aldrich] |
Physicochemical Characteristics
Understanding the physicochemical properties is crucial for handling, formulation, and experimental design.
| Property | Value | Source |
| Appearance | Solid | [Sigma-Aldrich] |
| Purity | ≥97% (typical) | [CymitQuimica] |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, beginning with commercially available starting materials. The following protocol is a representative method.
Synthetic Workflow Overview
The synthesis initiates with the alkylation of a suitable piperidine precursor, followed by the introduction of the carboxylic acid functionality, and concludes with the formation of the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Methylpiperidine-3-carboxylic acid
This protocol outlines the synthesis of the free base, which is then converted to the hydrochloride salt. A plausible synthetic route can be adapted from the synthesis of related piperidine carboxylic acids.
Step 1: Synthesis of Diethyl 2-methyl-2-(2-cyanoethyl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl methylmalonate.
-
Stir the mixture at room temperature, then add acrylonitrile dropwise.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with acetic acid, and remove the ethanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Step 2: Reductive Cyclization to form Ethyl 3-Methylpiperidine-3-carboxylate
-
Dissolve the diethyl 2-methyl-2-(2-cyanoethyl)malonate in ethanol.
-
Carry out catalytic hydrogenation using a Raney Nickel catalyst under a hydrogen atmosphere at elevated pressure and temperature.
-
Monitor the reaction for the uptake of hydrogen.
-
After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield the crude ethyl 3-methylpiperidine-3-carboxylate.
Step 3: Hydrolysis to 3-Methylpiperidine-3-carboxylic acid
-
Reflux the crude ethyl 3-methylpiperidine-3-carboxylate with an excess of concentrated hydrochloric acid for several hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt of the acid.
-
Dissolve the residue in water and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point to precipitate the free amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 3-Methylpiperidine-3-carboxylic acid.
Protocol: Formation of the Hydrochloride Salt
-
Suspend the purified 3-Methylpiperidine-3-carboxylic acid in a suitable solvent such as isopropanol or diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of hydrogen chloride in the chosen solvent (or bubble HCl gas through the suspension) with stirring.
-
Stir the mixture for a period to ensure complete salt formation.
-
Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on related structures.
Expected ¹H NMR Spectral Features (in D₂O):
-
Piperidine Ring Protons: A series of complex multiplets expected in the range of 1.5-3.5 ppm.
-
Methyl Protons: A singlet expected around 1.2-1.5 ppm.
-
NH and OH Protons: These protons will exchange with D₂O and may not be observed.
An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-Methylpiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information on its fundamental properties, proposes a scientifically sound synthetic route based on established chemical principles, outlines standard characterization methodologies, and explores its potential pharmacological relevance by examining related structures.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a wide range of biological targets. The incorporation of a carboxylic acid group, as seen in piperidine-3-carboxylic acid derivatives, introduces a key functional handle for further chemical modification and can play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents, analgesics, and for their activity in the central nervous system.[1][2][3] The addition of a methyl group at the 3-position, as in 3-Methylpiperidine-3-carboxylic acid, introduces a chiral center and steric bulk, which can significantly influence its binding affinity and selectivity for biological targets.
Chemical and Physical Properties
This compound is the hydrochloride salt of 3-methylpiperidine-3-carboxylic acid. The hydrochloride form generally enhances the compound's stability and water solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 179.64 g/mol | [4][5] |
| IUPAC Name | 3-methylpiperidine-3-carboxylic acid;hydrochloride | |
| SMILES | CC1(CCCNC1)C(=O)O.Cl | [6] |
| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N | [4] |
| Predicted XlogP | -2.1 | [6] |
| Monoisotopic Mass | 143.09464 Da | [6] |
Proposed Synthesis of this compound
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from 3-methyl-3-pyridinecarboxylic acid:
-
Catalytic Hydrogenation: The pyridine ring of 3-methyl-3-pyridinecarboxylic acid is reduced to a piperidine ring using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Salt Formation: The resulting 3-methylpiperidine-3-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
Disclaimer: The following is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Synthesis of 3-Methylpiperidine-3-carboxylic acid
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-methyl-3-pyridinecarboxylic acid (1 equivalent) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 4-5 MPa.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring for 3-4 hours.
-
Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-methylpiperidine-3-carboxylic acid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 3-methylpiperidine-3-carboxylic acid in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by adding a less polar co-solvent like diethyl ether.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound would be carried out using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. Based on related structures, the methyl protons would likely appear as a singlet, and the piperidine ring protons would present as a series of multiplets.[8][9]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the methyl and carboxyl groups, the four methylene carbons of the piperidine ring, and the methyl carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the protonated amine, and the C-H stretches of the alkyl groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound. A suitable column and mobile phase would be selected to achieve good separation of the target compound from any impurities or starting materials.
Potential Pharmacological Significance and Future Research Directions
While there is no specific pharmacological data for this compound, the biological activities of structurally related compounds provide a basis for speculating on its potential applications and guiding future research.
Piperidine derivatives are known to exhibit a wide range of biological activities. For instance, various functionalized piperidines have shown promise as:
-
Anti-inflammatory and Analgesic Agents: The piperidine scaffold is present in numerous compounds with anti-inflammatory and analgesic properties.[1][3]
-
Anticancer Agents: Certain highly functionalized piperidines have demonstrated antiproliferative activity against various cancer cell lines.[1]
-
Neuroprotective Agents: The piperidine ring is a key component of many compounds targeting the central nervous system. (S)-Boc-3-methyl-piperidine-3-carboxylic acid, a closely related derivative, is highlighted as a key chiral building block in pharmaceutical synthesis.[2]
-
Enzyme Inhibitors: Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a target for the treatment of osteoporosis.[10]
The unique substitution pattern of this compound, with a methyl and a carboxylic acid group on the same carbon, may confer novel pharmacological properties. Future research could involve synthesizing a library of derivatives by modifying the carboxylic acid and the piperidine nitrogen to explore structure-activity relationships (SAR).
Caption: Inferred potential applications based on related piperidine structures.
Safety Information
Based on available data for 3-methyl-3-piperidinecarboxylic acid hydrochloride, the following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. While specific experimental data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its characterization and future investigation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-1-Methylpiperidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, present in a significant portion of small-molecule therapeutics.[1] Its conformational flexibility and ability to engage in crucial biological interactions have made it a privileged structure. Within this vast chemical space, 3-Methylpiperidine-3-carboxylic acid hydrochloride emerges as a valuable and versatile building block. While its history is not marked by a singular, celebrated discovery, its significance lies in its utility as a chiral synthon for creating complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its applications in contemporary drug discovery and development.
Physicochemical Properties
This compound is a chiral, non-proteinogenic amino acid derivative. The presence of a methyl group at the 3-position introduces a chiral center, allowing for the synthesis of stereospecific molecules, a critical consideration in modern pharmacology. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
| Property | Value |
| CAS Number | 116140-22-8[2][3][4][5] |
| Molecular Formula | C₇H₁₄ClNO₂[2][5] |
| Molecular Weight | 179.64 g/mol [2][5] |
| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N[2] |
| SMILES | O=C(C1(C)CNCCC1)O.[H]Cl[2] |
Synthesis and Methodologies
The synthesis of 3-Methylpiperidine-3-carboxylic acid and its hydrochloride salt can be achieved through various synthetic routes. The choice of a particular method often depends on the desired stereochemistry and the scale of the synthesis. A common conceptual approach involves the construction of the piperidine ring followed by the introduction and modification of the functional groups.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step synthesis adapted from established chemical principles for piperidine synthesis.
Step 1: Synthesis of a Piperidine Precursor
-
Reaction Setup: A solution of a suitable nitrogen-containing starting material (e.g., a protected aminodiester) is prepared in an appropriate solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cyclization: A strong base, such as sodium ethoxide, is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux and stirred for several hours to facilitate an intramolecular cyclization (e.g., Dieckmann condensation).
-
Work-up and Purification: After cooling, the reaction is quenched with a weak acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the piperidine precursor.
Step 2: Introduction of the Methyl Group
-
Enolate Formation: The piperidine precursor is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.
-
Alkylation: A methylating agent, such as methyl iodide, is added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
Step 3: Hydrolysis and Salt Formation
-
Ester Hydrolysis: The methylated intermediate is dissolved in a mixture of an alcohol (e.g., methanol) and water containing a strong base (e.g., sodium hydroxide). The mixture is heated to reflux until the ester is completely hydrolyzed.
-
Acidification and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid to a pH of approximately 2. The aqueous layer is then concentrated to dryness to yield the crude this compound.
-
Recrystallization: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the purified this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, yet three-dimensional structure allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets.
Role as a Chiral Intermediate
The presence of a chiral center at the 3-position makes this compound a valuable starting material for asymmetric synthesis.[6] By utilizing enantiomerically pure forms of this compound, researchers can synthesize single-enantiomer drugs, which often exhibit improved therapeutic indices compared to their racemic counterparts.
Incorporation into Bioactive Scaffolds
Derivatives of 3-Methylpiperidine-3-carboxylic acid have been incorporated into a variety of bioactive scaffolds, including those with potential applications as:
-
Analgesics and Anti-inflammatory Agents: The piperidine ring is a common motif in centrally acting analgesics. The conformational constraint provided by the 3-methyl-3-carboxy substitution can lead to novel interactions with opioid and other pain-related receptors.[6]
-
Enzyme Inhibitors: The carboxylic acid and the secondary amine of the piperidine ring can serve as key interaction points with the active sites of enzymes. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target in the treatment of type 2 diabetes.[1]
-
Neurological Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system. The stereochemistry and substitution pattern of this compound can be exploited to fine-tune the pharmacological properties of novel neurological agents.[7]
The general workflow for utilizing this building block in drug discovery is depicted below:
References
- 1. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]
- 2. 116140-22-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. 116140-22-8 | CAS DataBase [m.chemicalbook.com]
- 4. 116140-22-8 | clorhidrato del ácido 3-metilpiperidina-3-carboxílico | this compound - Capot Químico [capotchem.com]
- 5. 3-methyl-3-piperidinecarboxylic acid hydrochloride [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
3-Methylpiperidine-3-carboxylic Acid Hydrochloride: A Technical Guide to a Putative Modulator of GABAergic Neurotransmission
Abstract
This technical guide provides a comprehensive overview of 3-Methylpiperidine-3-carboxylic acid hydrochloride, a derivative of the well-established GABAergic modulator, nipecotic acid. While direct biological data for this specific compound is limited in publicly accessible literature, its structural similarity to known GABA uptake inhibitors provides a strong rationale for its investigation as a modulator of the central nervous system. This document synthesizes the available physicochemical data, outlines plausible synthetic strategies, and details the theoretical framework for its biological activity. Furthermore, we present established experimental protocols for the evaluation of its potential as a GABA transporter inhibitor, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore its therapeutic potential.
Introduction: The Piperidine-3-Carboxylic Acid Scaffold in Neuroscience
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives, particularly those with a carboxylic acid at the 3-position, have garnered significant attention for their ability to interact with the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining neuronal excitability.[3][4]
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a cyclic analog of GABA and a well-characterized inhibitor of GABA transporters (GATs).[4][5] By blocking the reuptake of GABA from the synaptic cleft, GAT inhibitors prolong the action of GABA, leading to an overall inhibitory effect. This mechanism has been successfully targeted for the treatment of epilepsy, with the nipecotic acid derivative tiagabine being a notable clinical example.[6][7]
This compound is a structural analog of nipecotic acid. The introduction of a methyl group at the 3-position is a common strategy in medicinal chemistry to explore structure-activity relationships, potentially influencing potency, selectivity, and pharmacokinetic properties. This guide explores the scientific basis for investigating this compound as a novel GABA uptake inhibitor.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes the available data for 3-Methylpiperidine-3-carboxylic acid and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₇H₁₄ClNO₂ | [8] |
| Molecular Weight | 179.64 g/mol | [8] |
| Canonical SMILES | CC1(CCCNC1)C(=O)O.Cl | N/A |
| InChI Key | BQQZKNAQDKIGGZ-UHFFFAOYSA-N | [8] |
| Appearance | Solid (predicted) | N/A |
| XLogP3 | -2.1 (for the free base) | N/A |
| Hydrogen Bond Donor Count | 2 (for the free base) | N/A |
| Hydrogen Bond Acceptor Count | 3 (for the free base) | N/A |
Synthetic Pathways and Considerations
The synthesis of this compound would likely follow established routes for the synthesis of substituted piperidine carboxylic acids. A common and efficient method involves the catalytic hydrogenation of a corresponding pyridine precursor.
Below is a generalized workflow for the synthesis of 3-substituted piperidine-3-carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Methylpiperidine-3-carboxylic acid hydrochloride and its derivatives
An In-depth Technical Guide to 3-Methylpiperidine-3-carboxylic acid hydrochloride and its Derivatives for Drug Discovery Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of this compound, a pivotal scaffold in modern medicinal chemistry. We will dissect its fundamental properties, synthesis strategies, and the rationale behind its derivatization for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its saturated, heterocyclic structure provides a three-dimensional framework that is crucial for specific interactions with biological targets. Introducing substituents onto this ring system allows for the fine-tuning of pharmacological properties. 3-Methylpiperidine-3-carboxylic acid, in particular, represents a constrained, non-proteinogenic amino acid analogue. The presence of a methyl group and a carboxylic acid at the C3 position creates a chiral center and offers distinct vectors for chemical modification, making it a valuable starting point for generating diverse chemical libraries.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental characteristics of this compound is essential for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| IUPAC Name | 3-methylpiperidine-3-carboxylic acid;hydrochloride | [2] |
| Form | Solid | |
| InChI Key | KSMYDSAXTLQXCI-UHFFFAOYSA-N | |
| SMILES String | Cl.CC1(CCCNC1)C(O)=O |
Table 1: Key Physicochemical Properties of this compound.
The structure features a tertiary carboxylic acid, which imparts specific steric and electronic properties. The piperidine nitrogen remains a key site for derivatization, while the carboxylic acid can be converted into esters, amides, and other functional groups.
Synthesis of the 3-Substituted Piperidine Core
The synthesis of substituted piperidines is a well-explored area of organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired stereochemistry and the tolerance of other functional groups.
Asymmetric Synthesis via Catalytic Reductive Heck Reaction
A highly effective modern approach for creating enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][3] This method offers excellent control over stereochemistry and tolerates a wide range of functional groups.
Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-piperidines.
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis
Causality: This protocol leverages a powerful catalytic system to construct the chiral piperidine core. The choice of a chiral phosphine ligand, such as (S)-Segphos, is critical for inducing high enantioselectivity in the carbometalation step. The base (CsOH) is essential for the transmetalation of the boronic acid to the rhodium center.
-
Catalyst Preparation: In an argon-purged vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Solvent Addition: Add toluene, THP, and H₂O (1:1:1 ratio), followed by aqueous CsOH (50 wt%, 2.0 equiv). Stir the mixture at 70 °C for 10 minutes to form the active catalyst.
-
Reactant Addition: To the catalyst solution, add the aryl boronic acid (3.0 equiv) followed by the dihydropyridine intermediate (1.0 equiv).
-
Reaction: Stir the resulting mixture at 70 °C for 20 hours, monitoring by TLC or LC-MS for completion.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., EtOAc). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 3-substituted tetrahydropyridine.
-
Final Reduction: The resulting tetrahydropyridine is then subjected to standard reduction conditions (e.g., H₂, Pd/C) to afford the final enantioenriched 3-substituted piperidine.
Self-Validation: The success of this reaction is validated by achieving high yield and high enantiomeric excess (ee), which can be confirmed using chiral HPLC analysis. The structural integrity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis from Chiral Precursors: L-Glutamic Acid
Another established strategy involves using a readily available chiral starting material, such as L-glutamic acid. This approach leverages the inherent stereochemistry of the starting material to build the piperidine ring.
Caption: Synthesis of substituted piperidines from L-glutamic acid.
Experimental Protocol: Synthesis from L-Glutamic Acid
Causality: This multi-step synthesis transforms a natural amino acid into a complex heterocyclic structure. Each step is chosen for its reliability and functional group compatibility. Boc protection is used to prevent the amine from interfering in subsequent steps, while tosylation converts the hydroxyl groups into excellent leaving groups, facilitating the final intramolecular cyclization.
-
Esterification: Convert L-glutamic acid to its dimethyl ester.
-
Boc Protection: To a stirred solution of the dimethyl ester (1.0 equiv) in CH₂Cl₂ at 0°C, add triethylamine (4.0 equiv), (Boc)₂O (1.5 equiv), and a catalytic amount of DMAP. Stir at room temperature for 6 hours.
-
Reduction: Reduce the N-Boc protected diester to the corresponding diol using a reducing agent like NaBH₄.
-
Tosylation: Convert the diol to a ditosylate by reacting it with tosyl chloride in the presence of a base (e.g., pyridine).
-
Cyclization: React the resulting ditosylate with a primary amine. The amine displaces one tosylate group, and the now-free secondary amine on the piperidine precursor displaces the second tosylate group in an intramolecular fashion to form the piperidine ring.
-
Purification: Purify the final product using column chromatography.
Self-Validation: Progress is monitored at each step by TLC. The structure and purity of the intermediates and the final product are confirmed by NMR spectroscopy and mass spectrometry. The overall yield for this multi-step process is typically in the range of 44% to 55%.
Derivatization Strategies and Structure-Activity Relationships (SAR)
This compound is a versatile scaffold for creating derivatives with diverse biological activities. The primary points for modification are the piperidine nitrogen (N1) and the carboxylic acid group at C3.
Caption: Derivatization points on the core scaffold and their impact on activity.
N-Substitution for Targeting Specific Pockets
Modifying the piperidine nitrogen is a common strategy to explore interactions with hydrophobic pockets in target proteins or to modulate the overall physicochemical properties of the molecule, such as pKa and solubility.
-
Anti-Alzheimer's Agents: N-benzyl piperidine derivatives have been designed as multipotent molecules to treat Alzheimer's disease by combining acetylcholinesterase (AChE) inhibition with antioxidant activity.[4]
-
Anticonvulsants: Various N-substituted piperidine-3-carboxylic acid analogs have shown potential as anticonvulsants, likely through interaction with GABA transporters (GAT-1).[4]
C3-Carboxyl Modification for Hydrogen Bonding and Vectorial Orientation
The carboxylic acid at C3 is a key interaction point, often forming critical hydrogen bonds with active site residues. Converting it to amides or esters allows for the introduction of diverse substituents that can probe the surrounding chemical space.
-
Anti-Osteoporosis Agents: Piperidine-3-carboxamide derivatives have been synthesized as inhibitors of Cathepsin K, a key enzyme in bone resorption.[5] The amide group is crucial for orienting the molecule within the enzyme's active site.
-
PPARγ Agonists: Piperine derivatives incorporating an amino acid moiety, which includes a piperidine carboxylic acid structure, have been identified as potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists.[6]
Applications in Drug Discovery: Case Studies
The derivatives of 3-methylpiperidine-3-carboxylic acid and related structures are integral to several therapeutic areas.
| Therapeutic Area | Target / Mechanism | Example Derivative Class | Reference |
| Neurological Disorders | GABA Transporter (GAT-1) Inhibition | N-substituted piperidine-3-carboxylic acids | [4] |
| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | N-benzyl-piperidine linked molecules | [4] |
| Oncology | PARP Inhibition | Precursor to drugs like Niraparib | [1] |
| Osteoporosis | Cathepsin K Inhibition | Piperidine-3-carboxamides | [5] |
| Tuberculosis | Antimycobacterial Activity | Piperidinothiosemicarbazones | [7] |
| Metabolic Disorders | PPARγ Agonism | Amino acid-modified piperine derivatives | [6] |
Table 2: Therapeutic Applications of Piperidine-3-carboxylic Acid Derivatives.
The chiral nature of this scaffold is often critical for its biological function, making enantiomerically pure synthesis methods, like those described above, essential for developing effective and safe pharmaceuticals.[8]
Conclusion and Future Outlook
This compound is more than a simple chemical building block; it is a sophisticated scaffold that offers a unique combination of stereochemistry, rigidity, and multiple points for derivatization. Its proven utility across a wide range of therapeutic targets underscores its importance in modern drug discovery. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel derivatives from this core structure will continue to generate promising new drug candidates. The synthesis methodologies outlined in this guide provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile starting material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
Spectroscopic Characterization of 3-Methylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide
Introduction
3-Methylpiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a cyclic amino acid analog, its structural conformation and purity are critical determinants of its biological activity and suitability for pharmaceutical applications. Precise characterization of this compound is therefore paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to offer researchers and drug development professionals a robust framework for the comprehensive analysis of this molecule and its analogs.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the chemical structure and the numbering scheme used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete structural confirmation.
Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum will exhibit characteristic signals for the piperidine ring protons, the C3-methyl group, and exchangeable protons from the ammonium and carboxylic acid groups. The hydrochloride form will lead to a downfield shift of protons adjacent to the nitrogen atom.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| H2, H6 | 3.0 - 3.5 | m | 4H | Diastereotopic protons on carbons adjacent to the protonated nitrogen. |
| H4, H5 | 1.6 - 2.2 | m | 4H | Complex overlapping multiplets for the remaining ring protons. |
| C3-CH₃ | 1.3 - 1.5 | s | 3H | A singlet due to the absence of adjacent protons on C3. |
| N-H, COOH | ~4.7 (D₂O) | s (broad) | 2H | These protons will exchange with the deuterium in D₂O and their signal will be incorporated into the residual HDO peak. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at much lower field. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the carbon atoms of the piperidine ring and the methyl group, plus a signal for the carboxylic acid carbon.
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Carbon Position | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O | 175 - 180 | The chemical shift for the carboxylic acid carbonyl carbon. |
| C2, C6 | 45 - 50 | Carbons adjacent to the positively charged nitrogen are shifted downfield. |
| C3 | 40 - 45 | Quaternary carbon, its signal will be of lower intensity. |
| C4, C5 | 20 - 30 | Aliphatic carbons of the piperidine ring. |
| C3-CH₃ | 18 - 25 | Methyl group carbon. |
Experimental Protocol for NMR Data Acquisition
1.3.1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for observing the carbon and non-exchangeable proton signals, while DMSO-d₆ would allow for the observation of the N-H and O-H protons.[1]
-
Vortex the tube until the sample is completely dissolved.
1.3.2. Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096.
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard instrument parameter sets for these experiments to establish proton-proton and carbon-proton correlations, which are crucial for unambiguous signal assignment.
-
Interpretation of NMR Spectra
The ¹H NMR spectrum will confirm the presence of the piperidine ring through the complex multiplets in the aliphatic region. The singlet for the methyl group is a key indicator of its attachment to the quaternary C3 carbon. In the ¹³C NMR spectrum, the downfield signal for the carbonyl carbon and the presence of a low-intensity quaternary carbon signal for C3 are diagnostic. The chemical shifts of C2 and C6 are influenced by the protonation state of the nitrogen atom. 2D NMR experiments like HSQC would correlate the proton and carbon signals of the CH₂ and CH₃ groups, while HMBC would show long-range correlations, for instance, from the methyl protons to the C3 and C=O carbons, confirming the overall connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the carboxylic acid, the secondary ammonium salt, and the aliphatic C-H bonds.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid, overlapping with N-H⁺ stretch of the ammonium salt. |
| 2800-3000 | Medium | C-H stretching of the aliphatic CH₂ and CH₃ groups. |
| ~1730 | Strong | C=O stretch of the carboxylic acid. |
| 1570-1610 | Medium | N-H⁺ bending of the secondary ammonium salt. |
| 1380-1470 | Medium | C-H bending of the aliphatic CH₂ and CH₃ groups. |
| ~1200 | Medium-Strong | C-O stretching of the carboxylic acid. |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
This method is suitable for solid samples and provides high-quality spectra.
2.2.1. Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.[2]
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
2.2.2. Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected before running the sample.
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups. A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, which is often superimposed on the N-H⁺ stretching vibrations of the ammonium salt.[3][4] A strong, sharp peak around 1730 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The presence of the ammonium salt is further confirmed by a bending vibration around 1600 cm⁻¹. The various C-H stretching and bending vibrations confirm the aliphatic nature of the piperidine ring and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid hydrochlorides, as it typically yields the protonated molecular ion with minimal fragmentation.[5][6]
Predicted Mass Spectrometry Data
Table 4: Predicted ESI-MS Data
| Ion | Calculated m/z | Notes |
|---|---|---|
| [M+H]⁺ | 144.1025 | This corresponds to the protonated free base (C₇H₁₄NO₂⁺). This is expected to be the base peak in positive ion mode. |
| [M-H]⁻ | 142.0868 | In negative ion mode, the deprotonated molecule (C₇H₁₂NO₂⁻) may be observed. |
Experimental Protocol for ESI-MS Data Acquisition
Caption: A simplified workflow for ESI-MS analysis.
3.2.1. Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid for positive ion mode, or 50:50 methanol/water with 0.1% ammonia for negative ion mode.
3.2.2. Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
-
Mass Range: m/z 50-500.
Interpretation of the Mass Spectrum
In positive ion mode ESI-MS, the primary observation will be the protonated molecular ion [M+H]⁺, where M is the free base (C₇H₁₃NO₂). A high-resolution mass spectrometer will allow for the determination of the exact mass, which can be used to confirm the elemental formula. Fragmentation is generally minimal with ESI, but in some cases, a loss of water (H₂O) or formic acid (HCOOH) from the parent ion may be observed. Tandem MS (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. A common fragmentation pathway for similar compounds involves the loss of the carboxylic acid group.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers to confirm the identity, structure, and purity of this compound. Adherence to these analytical methodologies ensures a high degree of scientific integrity, which is crucial for applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The infrared absorption of amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of 3-Methylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Novel CNS Drug Discovery
Foreword: The Imperative for Novel Neuromodulators
In the landscape of central nervous system (CNS) drug discovery, the demand for novel chemical entities with precise mechanisms of action is unceasing. The intricate signaling pathways of the brain present a formidable challenge, yet also a vast opportunity for therapeutic intervention. This guide focuses on a compound of significant interest: 3-Methylpiperidine-3-carboxylic acid hydrochloride. As a derivative of the well-established γ-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid, this molecule stands as a promising starting point for the development of a new generation of neuromodulators. Its unique structural modification—a methyl group at the 3-position of the piperidine ring—suggests the potential for altered potency, selectivity, and pharmacokinetic properties, opening new avenues for research in a variety of neurological and psychiatric disorders. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the core science, potential applications, and practical experimental methodologies for investigating this intriguing compound.
The Scientific Foundation: Targeting the GABAergic System
The GABAergic system is the primary inhibitory network in the mammalian CNS, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neurodevelopmental disorders.[1][2][3]
A key mechanism for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[4][5] To date, four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). These transporters differ in their cellular and regional distribution, as well as their pharmacological profiles.
-
GAT-1: Predominantly expressed in neurons, GAT-1 is the primary transporter responsible for clearing GABA from the synapse, thereby terminating the postsynaptic signal.[1] Its inhibition leads to an increase in synaptic GABA levels, enhancing both phasic and tonic inhibition.[6]
-
GAT-2 & GAT-3: Primarily located in astrocytes, these transporters are thought to play a more modulatory role, influencing extrasynaptic GABA tone and contributing to overall network excitability.[7][8]
1.1. The Nipecotic Acid Scaffold: A Proven Pharmacophore
Nipecotic acid is a well-characterized, potent inhibitor of GABA uptake.[9][10] However, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier.[10][11] This has driven the development of numerous lipophilic derivatives, such as the clinically approved antiepileptic drug tiagabine, which is a GAT-1 selective inhibitor.[12] These derivatives have demonstrated that the piperidine-3-carboxylic acid core is a versatile scaffold for designing potent and selective GAT inhibitors.[13]
1.2. The Significance of the 3-Methyl Substitution: A Hypothesis-Driven Approach
The introduction of a methyl group at the 3-position of the piperidine ring in this compound is a deliberate structural modification that warrants in-depth investigation. Based on established principles of medicinal chemistry and the known structure-activity relationships of GAT inhibitors, we can formulate several key hypotheses regarding the potential impact of this substitution:
-
Enhanced Potency and Selectivity: The methyl group may orient the molecule within the GAT binding pocket in a manner that increases its affinity and/or selectivity for a particular transporter subtype. Even minor structural changes can lead to significant alterations in biological activity.
-
Improved Pharmacokinetic Profile: The addition of a lipophilic methyl group could potentially improve the compound's ability to cross the blood-brain barrier compared to its parent compound, nipecotic acid.
-
Novel Pharmacological Properties: The 3-methyl substitution may lead to unforeseen interactions with the transporter, potentially resulting in a unique pharmacological profile, such as allosteric modulation or a different mode of inhibition.
Potential Research Applications: Charting a Course for Discovery
The unique structural features of this compound suggest a range of potential research applications, primarily centered on its presumed activity as a GABA uptake inhibitor.
2.1. Epilepsy and Seizure Disorders
Given the established role of GAT-1 inhibitors in the treatment of epilepsy, this is a primary area of investigation.[9][14][15] Research should focus on:
-
Determining GAT-1 Inhibitory Potency: Quantifying the IC50 value of the compound at GAT-1 to establish its potency.
-
Assessing Anticonvulsant Efficacy: Utilizing in vivo models of epilepsy, such as the pentylenetetrazole (PTZ) or maximal electroshock (MES) induced seizure models, to evaluate the compound's ability to prevent or reduce seizure activity.
-
Investigating Mechanisms of Action: Exploring whether the compound's anticonvulsant effects are solely due to GAT-1 inhibition or if other mechanisms are at play.
2.2. Anxiety and Mood Disorders
Enhancing GABAergic neurotransmission is a well-validated strategy for anxiolysis. The potential of this compound in this area warrants investigation through:
-
Behavioral Models of Anxiety: Employing established models such as the elevated plus-maze, open field test, and light-dark box test to assess the anxiolytic-like effects of the compound.
-
Exploring GAT Subtype Selectivity: Investigating whether selectivity for specific GAT subtypes (e.g., GAT-3) might offer a more targeted approach to treating anxiety with a potentially improved side-effect profile.
2.3. Neurodevelopmental Disorders
Emerging evidence suggests a role for GABAergic dysfunction in neurodevelopmental disorders such as autism spectrum disorder (ASD) and intellectual disability.[2][3][16][17][18] Research in this area could involve:
-
Investigating Effects on Neuronal Development: Using in vitro models of neuronal differentiation and synaptogenesis to examine the impact of the compound on key neurodevelopmental processes.
-
Exploring the Role of GAT-2 and GAT-3: Given the expression of these transporters during development, investigating the compound's activity at these subtypes could reveal novel therapeutic avenues.
2.4. Synaptic Plasticity and Cognitive Enhancement
The modulation of GABAergic signaling can have profound effects on synaptic plasticity, the cellular basis of learning and memory.[19] Potential research directions include:
-
Electrophysiological Studies: Utilizing techniques such as patch-clamp electrophysiology in brain slices to investigate the compound's effects on long-term potentiation (LTP) and long-term depression (LTD).
-
Cognitive Behavioral Assays: Employing models such as the Morris water maze or novel object recognition test to assess the compound's potential to enhance cognitive function.
Experimental Protocols: A Practical Guide to Investigation
To facilitate the exploration of this compound, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
3.1. In Vitro GABA Uptake Assay
This foundational assay is crucial for determining the inhibitory potency and selectivity of the compound at different GAT subtypes.[5][20][21][22]
Objective: To determine the IC50 value of this compound for the inhibition of GAT-1, GAT-2, and GAT-3.
Materials:
-
HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]-GABA (radiolabeled).
-
Unlabeled GABA.
-
This compound.
-
Reference inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3).
-
Scintillation cocktail and counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture the GAT-expressing HEK293 cells to confluency in 96-well plates.
-
Preparation of Solutions: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., water or DMSO). Create serial dilutions in the assay buffer.
-
Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control for total uptake and a high concentration of a known potent inhibitor for non-specific uptake. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate GABA uptake by adding assay buffer containing a fixed concentration of [³H]-GABA. e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail. c. Measure radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value using a sigmoidal dose-response curve fit.
3.2. Synthesis of this compound
While the compound may be commercially available, understanding its synthesis is crucial for derivatization and the development of novel analogs. A general synthetic approach is outlined below, and specific details may need to be optimized.[23][24][25][26]
A potential synthetic route could involve:
-
Starting Material: Piperidine-3-carboxylic acid.
-
Protection of the Amine: The secondary amine of the piperidine ring is first protected, for example, with a Boc group.
-
Methylation: The carbon at the 3-position is then methylated. This can be a challenging step and may require specific reagents and conditions to achieve the desired stereochemistry if a particular enantiomer is sought.
-
Deprotection: The protecting group is removed from the amine.
-
Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
3.3. In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizures
This is a widely used and well-validated model for screening potential anticonvulsant drugs.
Objective: To assess the in vivo anticonvulsant efficacy of this compound.
Materials:
-
Male C57BL/6 mice (or other suitable strain).
-
This compound.
-
Pentylenetetrazole (PTZ).
-
Vehicle (e.g., saline).
-
Observation chambers.
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Drug Administration: Dissolve the test compound in the vehicle and administer it to the mice via an appropriate route (e.g., intraperitoneal injection). A control group should receive the vehicle only.
-
PTZ Challenge: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Observation: Immediately place the mice in individual observation chambers and record seizure activity for at least 30 minutes. Key parameters to score include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and mortality.
-
Data Analysis: Compare the seizure parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Visualizing the Path Forward: A Conceptual Framework
To provide a clear visual representation of the proposed research strategy, the following diagrams, generated using the DOT language, illustrate the key concepts and workflows.
References
- 1. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]
- 2. Gatad2b, associated with the neurodevelopmental syndrome GAND, plays a critical role in neurodevelopment and cortical patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gatad2b, associated with the neurodevelopmental syndrome GAND, plays a critical role in neurodevelopment and cortical patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Transporter and Epilepsy | Richerson Lab - The University of Iowa [richerson.lab.uiowa.edu]
- 7. Frontiers | Plasma membrane transporters GAT-1 and GAT-3 contribute to heterogeneity of GABAergic synapses in neocortex [frontiersin.org]
- 8. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
- 9. Down-regulation of GABA-transporter function by hippocampal translation products: its possible role in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 11. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABA transporter type 1 (GAT1) function in epilepsy - Christopher Ransom [grantome.com]
- 15. Astrocytic GABA transporter GAT-1 dysfunction in experimental absence seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. De novo variants in GATAD2A in individuals with a neurodevelopmental disorder: GATAD2A-related neurodevelopmental disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GATAD2B-associated neurodevelopmental disorder (GAND): clinical and molecular insights into a NuRD-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astrocytic GAT-3 Regulates Synaptic Transmission and Memory Formation in the Dentate Gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 24. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. (3R)-1-methylpiperidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 26. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
Methodological & Application
Topic: Experimental Protocols for Synthesizing 3-Methylpiperidine-3-carboxylic acid Hydrochloride Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with biological targets. This application note provides a comprehensive guide to the synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride, a versatile building block, and details robust protocols for its subsequent derivatization. We will explore the strategic synthesis of the core structure and provide validated, step-by-step methods for N-alkylation, esterification, and amide bond formation, explaining the chemical principles behind each procedural choice to ensure reproducibility and high yields.
Introduction: The Significance of Substituted Piperidines
Piperidine derivatives are of immense interest in pharmaceutical research due to their wide-ranging biological activities.[2] Functionalization of the piperidine ring at various positions, including the introduction of quaternary centers, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The 3-methyl-3-carboxylic acid moiety, in particular, introduces a chiral center and a carboxylic acid handle, providing a rigidified scaffold and a key functional group for further elaboration into diverse chemical libraries.[3] This guide offers practical, field-proven protocols for constructing and derivatizing this valuable synthetic intermediate.
Synthesis of the Core Scaffold: this compound
A direct, one-pot synthesis of 3-methylpiperidine-3-carboxylic acid is not commonly reported. Therefore, a robust, multi-step approach starting from a commercially available, protected piperidine derivative is the most reliable strategy. The following protocol outlines the α-methylation of an N-protected piperidine-3-carboxylate, followed by hydrolysis and deprotection to yield the target hydrochloride salt.
Workflow for Core Scaffold Synthesis
Caption: Synthetic workflow for the core 3-Methylpiperidine-3-carboxylic acid HCl.
Protocol 1: Synthesis of this compound
Step 1.1: α-Methylation of N-Boc-piperidine-3-carboxylic acid ethyl ester
-
Rationale: This step introduces the key methyl group at the C3 position. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is crucial. It ensures rapid and complete deprotonation of the α-carbon to form a kinetic enolate, minimizing side reactions such as self-condensation or reaction at the ester carbonyl. Anhydrous conditions are essential as LDA reacts violently with water.
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve N-Boc-piperidine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Allow it to stir for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the ester solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-methylpiperidine-3-carboxylic acid ethyl ester.
-
Step 1.2: Saponification of the Ester
-
Rationale: This step hydrolyzes the ethyl ester to the corresponding carboxylic acid using a standard base-mediated saponification reaction.
-
Procedure:
-
Dissolve the purified ester from Step 1.1 (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl.
-
Extract the carboxylic acid product with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-Boc-3-methylpiperidine-3-carboxylic acid.
-
Step 1.3: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid like hydrochloric acid cleaves the Boc group and simultaneously protonates the piperidine nitrogen to form the stable hydrochloride salt.
-
Procedure:
-
Dissolve the carboxylic acid from Step 1.2 (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in 1,4-dioxane (4M, ~3-4 eq) dropwise while stirring at 0 °C.
-
A precipitate should form. Stir the suspension at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Derivatization Protocols
The synthesized core scaffold can be readily functionalized at the piperidine nitrogen or the carboxylic acid.
Protocol 2.1: N-Alkylation of the Piperidine Core
Functionalization of the piperidine nitrogen is a key strategy for modulating pharmacological properties.[4] Two primary methods are direct alkylation and reductive amination.
References
The Role of 3-Methylpiperidine-3-carboxylic acid hydrochloride in Medicinal Chemistry
An Application and Protocol Guide
Abstract
3-Methylpiperidine-3-carboxylic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional structure, featuring a quaternary stereocenter, offers a compelling scaffold for moving beyond flat, two-dimensional molecules in drug design. This guide provides an in-depth analysis of its applications, structural significance, and detailed protocols for its use. We will explore how this constrained amino acid analog serves as a cornerstone in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders, pain management, and metabolic diseases. The protocols herein are designed to provide researchers with a practical framework for leveraging this versatile compound in drug discovery programs.
Introduction: A Scaffold for Three-Dimensional Drug Design
The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse functional groups. 3-Methylpiperidine-3-carboxylic acid takes this a step further by incorporating a methyl group at the C3 position, creating a chiral quaternary center. This structural feature is of paramount importance in medicinal chemistry for several reasons:
-
Conformational Constraint: The quaternary center locks the piperidine ring into a more defined set of low-energy conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.
-
Three-Dimensionality: It serves as an excellent tool for "escaping flatland," a drug design strategy that emphasizes creating molecules with greater 3D complexity to explore novel chemical space and improve selectivity.[1]
-
Vectorial Display of Substituents: The fixed stereochemistry allows for the precise, directional placement of pharmacophoric elements, enabling a more rational design of interactions with protein binding pockets.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and use in a variety of reaction conditions.[2]
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 116140-22-8 | [3][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 179.64 g/mol | [4][5] |
| IUPAC Name | 3-methylpiperidine-3-carboxylic acid;hydrochloride | [6] |
| Form | Typically a solid | N/A |
| Solubility | Enhanced solubility in aqueous media and polar organic solvents like methanol due to the hydrochloride salt form. | [2] |
General Handling and Solubilization Protocol
-
Storage: Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption.
-
Weighing: Weigh the required amount in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as harmful if swallowed and may cause skin and eye irritation.[5]
-
Solubilization: For reactions, dissolve the compound in a suitable solvent. For aqueous buffers, it will readily dissolve. For organic reactions (e.g., amide couplings), it can often be used as a suspension in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), with a base added to liberate the free amine/carboxylate for reaction.
Core Applications in Medicinal Chemistry
This compound is not merely an intermediate; it is a strategic component used to build complex and potent bioactive molecules.
A Versatile Chiral Building Block
This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals.[7] Its bifunctional nature—possessing both a secondary amine and a carboxylic acid—allows for orthogonal chemical modifications. The amine can be N-alkylated or acylated, while the carboxylic acid can be converted to amides, esters, or reduced to an alcohol. This versatility makes it a preferred building block for creating libraries of compounds for structure-activity relationship (SAR) studies. It has been utilized in the development of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[7][8]
Application in CNS Drug Discovery
The piperidine scaffold is a privileged structure for targeting the central nervous system. Derivatives of piperidine-3-carboxylic acid, such as (S)-SNAP-5114, have been developed as potent inhibitors of the GABA transporter GAT4, highlighting the utility of this core in designing molecules that modulate neurotransmitter systems.[9] The development of CNS agents is a complex field, and utilizing advanced building blocks that confer drug-like properties is critical for success.[10][11] The constrained nature of the 3-methyl derivative can improve selectivity for specific receptor subtypes, a key challenge in CNS drug development.
Use in Developing Antidiabetic Agents
Recent research has shown that derivatives of piperidine-3-carboxylic acid can exhibit significant inhibitory activity against Dipeptidyl peptidase-4 (DPP-4), an important target in the management of type 2 diabetes.[12] One study noted that a piperidine-3-carboxylic acid derivative was five times more potent than a comparable L-proline derivative, underscoring the therapeutic potential of this scaffold in metabolic diseases.[12]
Experimental Protocols and Methodologies
The most common application of this compound is as a substrate in amide bond formation, linking it to other fragments of a target molecule.
Protocol: Synthesis of a Representative Amide Derivative
This protocol details the coupling of this compound with a primary amine (benzylamine) using standard peptide coupling reagents. This reaction is foundational for integrating the scaffold into larger molecules.
Objective: To synthesize N-benzyl-3-methylpiperidine-3-carboxamide.
Materials:
-
This compound
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC plates
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to create a suspension (approx. 0.1 M concentration). Add DIPEA (2.5 eq) to the suspension. Stir for 10-15 minutes at room temperature. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and deprotonate the carboxylic acid, making it ready for activation.
-
Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.
-
Coupling Agent Addition: In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction flask at 0 °C (ice bath). Rationale: EDC is the carbodiimide that activates the carboxylic acid. HOBt is an additive that suppresses side reactions (like N-acylurea formation) and minimizes racemization, improving the overall reaction efficiency.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes unreacted HOBt and any remaining acidic components. The brine wash helps to break any emulsions and remove residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-3-methylpiperidine-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the amide coupling protocol.
Caption: Workflow for a standard amide coupling reaction.
Conceptual Application in Drug Design
To illustrate its strategic value, consider the conceptual design of a novel agent targeting a CNS receptor. A common strategy involves linking a receptor-binding motif to a scaffold that optimizes physicochemical properties.
Retrosynthetic Analysis of a Hypothetical Target
Let's conceptualize a molecule where an aromatic pharmacophore (e.g., a substituted indole) is linked to our piperidine scaffold.
Caption: Retrosynthetic approach for a CNS target molecule.
This analysis reveals that the target molecule can be efficiently assembled from two key building blocks: this compound and a suitably functionalized amine. This modular approach is highly advantageous in drug discovery, allowing for the rapid synthesis of analogs by varying either building block to explore the SAR and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
This compound is a high-value, strategic building block for the modern medicinal chemist. Its constrained, three-dimensional structure provides a robust scaffold for developing novel therapeutics with potentially improved pharmacological profiles. By enabling precise control over molecular shape and substituent orientation, it facilitates the design of potent and selective agents for a multitude of disease targets, particularly within the challenging landscape of CNS drug discovery. The protocols and concepts outlined in this guide serve as a foundational resource for researchers aiming to incorporate this powerful tool into their synthetic and drug development programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-Methyl piperidine-3-carboxylate hydrochloride|CAS 164323-84-6 [benchchem.com]
- 3. Hit2Lead | 3-methyl-3-piperidinecarboxylic acid hydrochloride | CAS# 116140-22-8 | MFCD20441739 | BB-4043455 [hit2lead.com]
- 4. 116140-22-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in CNS drug development - Research Outreach [researchoutreach.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of 3-Methylpiperidine-3-carboxylic acid hydrochloride in Asymmetric Synthesis: A Technical Guide
Introduction: The Strategic Value of Quaternary Stereocenters in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] The precise spatial arrangement of substituents on this heterocyclic scaffold is paramount for determining biological activity. A particularly compelling and challenging synthetic endeavor is the creation of piperidines bearing a quaternary stereocenter, a carbon atom bonded to four different non-hydrogen substituents. Such structures offer a high degree of three-dimensionality, which can lead to enhanced potency and selectivity in drug candidates by enabling more specific and robust interactions with biological targets.
3-Methylpiperidine-3-carboxylic acid hydrochloride, and its more synthetically tractable N-protected derivatives like (S)- and (R)-Boc-3-methyl-piperidine-3-carboxylic acid, are invaluable chiral building blocks for accessing these complex architectures.[3][4] This application note provides a detailed exploration of the utility of this scaffold in asymmetric synthesis, focusing on the principles of diastereoselective transformations and providing a representative protocol for the synthesis of 3,3-disubstituted piperidines.
Core Concept: The Chiral Piperidine-3-carboxylate Template
The strategic importance of 3-methylpiperidine-3-carboxylic acid lies in its pre-defined stereocenter at the C3 position. When the nitrogen is protected (e.g., with a Boc group) and the carboxylic acid is converted to an ester, the resulting compound becomes an excellent substrate for diastereoselective reactions. The underlying principle is that the existing stereocenter, in conjunction with the rigidifying effect of the piperidine ring and the coordinating ability of the N-Boc group, can effectively direct the approach of incoming reagents to one face of a reactive intermediate, such as an enolate.
This approach is conceptually similar to the well-established "chiral auxiliary" strategy, where a temporary chiral moiety guides a stereoselective reaction.[5][6] However, in this case, the chiral scaffold is incorporated into the final product, making the synthesis highly atom-economical.
Application Focus: Diastereoselective Alkylation for the Synthesis of 3,3-Disubstituted Piperidines
A prime application of the chiral 3-methylpiperidine-3-carboxylic acid scaffold is in the diastereoselective alkylation of its corresponding enolate. This powerful carbon-carbon bond-forming reaction allows for the introduction of a second substituent at the C3 position, thereby constructing the desired quaternary stereocenter with high stereocontrol.
Mechanistic Rationale for Stereoselectivity
The high degree of stereoselectivity observed in the alkylation of N-Boc-piperidine-3-carboxylate esters can be attributed to a chelation-controlled transition state.[3] Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), a lithium enolate is formed. It is proposed that the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the sterically demanding N-Boc group.[3] This coordination locks the conformation of the enolate, leading to a highly organized, rigid structure.
As a result, the two faces of the planar enolate are no longer equivalent. The bulky N-Boc group effectively shields one face, compelling the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered opposite face. This directed attack leads to the preferential formation of one diastereomer.
Below is a visualization of the proposed workflow and the key stereodetermining step.
Caption: Workflow for Asymmetric Synthesis of 3,3-Disubstituted Piperidines.
Experimental Protocols
The following protocols are representative examples based on established methodologies for the diastereoselective alkylation of related N-Boc piperidine carboxylates.[3] Researchers should optimize conditions for their specific substrates.
Protocol 1: Preparation of Methyl (S)-1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate
-
N-Boc Protection: Suspend (S)-3-Methylpiperidine-3-carboxylic acid hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Esterification: Dissolve the crude N-Boc protected acid in methanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄ or TMSCl). Reflux the mixture until the reaction is complete (monitor by TLC).
-
Purification: Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Diastereoselective Alkylation
Safety Note: This reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve methyl (S)-1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium hexamethyldisilazide (LHMDS, 1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Data Presentation: Expected Outcomes
The diastereoselective alkylation of N-Boc-3-substituted piperidine-3-carboxylates is expected to proceed with high stereocontrol. The following table illustrates hypothetical but expected results for a range of electrophiles, based on literature precedents for similar systems.[3]
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | Methyl (S)-3-benzyl-1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate | >85 | >95:5 |
| 2 | Allyl bromide | Methyl (S)-3-allyl-1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate | >90 | >95:5 |
| 3 | Methyl iodide | Methyl (S)-1-(tert-butoxycarbonyl)-3,3-dimethylpiperidine-3-carboxylate | >90 | >98:2 |
| 4 | Ethyl iodide | Methyl (S)-1-(tert-butoxycarbonyl)-3-ethyl-3-methylpiperidine-3-carboxylate | >80 | >90:10 |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block for asymmetric synthesis. Its application, particularly in the diastereoselective synthesis of piperidines containing C3-quaternary stereocenters, provides a direct and efficient route to compounds of significant interest in pharmaceutical and agrochemical research. The underlying principle of chelation-controlled facial selectivity of the N-Boc-protected enolate offers a reliable and predictable method for controlling stereochemistry. Future applications may see this scaffold utilized in the synthesis of complex alkaloids and as a template in other asymmetric transformations, further cementing its role as a valuable tool for the modern synthetic chemist.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. キラル補助剤 [sigmaaldrich.com]
analytical methods for quantifying 3-Methylpiperidine-3-carboxylic acid hydrochloride
An Application Guide to the Quantitative Analysis of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Addressing the analytical challenges posed by its structure, such as the lack of a strong native chromophore, this document outlines three robust analytical strategies: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a deep dive into the underlying principles, step-by-step experimental protocols, and data analysis workflows. The guide is designed for researchers, analytical scientists, and quality control professionals, providing the necessary framework to develop and validate reliable quantitative methods for this compound and structurally related molecules.
Introduction and Analytical Challenges
This compound is a substituted piperidine derivative. As with many active pharmaceutical ingredients (APIs) and intermediates, its precise and accurate quantification is critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.[1][2] The molecular structure, however, presents a significant analytical challenge: it lacks a suitable chromophore for direct detection by UV-Vis spectrophotometry, a common detection method for HPLC.[3]
This necessitates either the use of universal detection techniques or a chemical modification step (derivatization) to introduce a chromophore or fluorophore.[3][4] The choice of analytical method is therefore governed by factors such as required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. This guide explores multiple orthogonal methods to provide a versatile analytical toolkit.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is a critical first step. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, sample throughput, and instrumentation requirements.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV/FLD (with Derivatization) | Chromatographic separation of the analyte after chemical modification to attach a UV-active or fluorescent tag.[5] | High sensitivity (especially with fluorescence), widely available instrumentation, robust and reproducible. | Requires an additional sample preparation step (derivatization), which can introduce variability.[6] Method development for derivatization can be time-consuming. | Routine quality control, high-throughput screening, stability studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of the volatile analyte (or a volatile derivative) in the gas phase followed by mass-selective detection.[7] | Excellent selectivity and sensitivity, provides structural confirmation. | Requires the analyte to be volatile and thermally stable, or to be derivatized.[8] Complex matrices may require extensive cleanup. | Impurity profiling, identification of unknowns, analysis of volatile related substances. |
| Quantitative NMR (qNMR) | A primary analytical method where the integrated signal area is directly proportional to the number of nuclei.[9] | No need for a specific reference standard of the analyte (a certified internal standard is used), high precision and accuracy, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures.[10] | Purity assessment of reference standards, certification of materials, analysis of samples where a specific standard is unavailable. |
Method 1: HPLC with Pre-column Derivatization
This is one of the most established approaches for quantifying amino acids and similar amines that are not amenable to direct UV detection.[5] The protocol involves a pre-column derivatization step where the secondary amine of the piperidine ring is reacted with a labeling agent.
Scientific Principle
The derivatization reaction introduces a molecule (a "tag") with strong UV absorbance or fluorescence properties, making the resulting derivative easily detectable.[11] A common strategy for secondary amines is to use sulfonyl chlorides, such as Dansyl chloride or 4-toluenesulfonyl chloride, which react with the amine to form a stable sulfonamide derivative with a strong chromophore.[7]
Experimental Protocol: Derivatization with 4-Toluenesulfonyl Chloride
Reagents & Materials:
-
This compound Reference Standard
-
4-Toluenesulfonyl chloride (Ts-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Borate Buffer (0.1 M, pH 9.0)
-
Formic Acid
-
HPLC Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization:
-
In a reaction vial, mix 100 µL of each standard or sample solution with 500 µL of Borate Buffer (pH 9.0).
-
Add 500 µL of a 4-Toluenesulfonyl chloride solution (10 mg/mL in acetonitrile).[7]
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath or heating block.[7]
-
Cool the mixture to room temperature.
-
-
HPLC Analysis: Inject the derivatized solution into the HPLC system.
HPLC Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm |
Data Analysis & Visualization
A calibration curve is constructed by plotting the peak area of the derivatized analyte against the known concentration of the standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Caption: HPLC workflow with pre-column derivatization.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds.[7] While the hydrochloride salt is not volatile, the free base of 3-Methylpiperidine-3-carboxylic acid can be analyzed, although derivatization to form a more volatile and thermally stable ester (e.g., a silyl ester) is often preferred to improve peak shape and sensitivity.[8]
Scientific Principle
The sample is injected into a heated port, where it vaporizes. The gaseous components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing both quantitative data and structural information.
Experimental Protocol: Silylation and GC-MS Analysis
Reagents & Materials:
-
This compound Reference Standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Procedure:
-
Standard/Sample Preparation: Accurately weigh the sample into a GC vial. For the hydrochloride salt, a neutralization step with a base and extraction into an organic solvent may be required prior to derivatization.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample in the vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
-
GC-MS Analysis: After cooling, inject an aliquot of the supernatant into the GC-MS system.
GC-MS Conditions:
| Parameter | Setting |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 min) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |
Data Analysis & Visualization
Quantification is typically performed using an internal standard. The ratio of the peak area of the analyte's characteristic ion to that of the internal standard is plotted against concentration to create a calibration curve.
Caption: General workflow for GC-MS analysis.
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that determines the quantity of a substance by comparing the integrated intensity of a specific resonance from the analyte to that of a certified internal standard (IS) of known purity.[9]
Scientific Principle
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By using a certified internal standard with a known concentration and number of protons, the concentration of the analyte can be calculated with high accuracy without needing a reference standard of the analyte itself.
Experimental Protocol
Reagents & Materials:
-
This compound sample
-
Internal Standard (IS), e.g., Maleic acid or Dimethyl sulfone (certified purity)
-
Deuterated Solvent (e.g., D₂O or DMSO-d₆)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the analyte and 5-10 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. It is crucial to ensure full relaxation of all relevant signals. This is achieved by setting a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the signals of interest. A 30-second delay is often sufficient.
-
Use a 90° pulse angle to ensure accurate signal integration.
-
¹H NMR Acquisition Parameters (Example):
| Parameter | Setting |
| Pulse Program | zg30 (or similar standard 1D) |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 8 - 16 |
| Acquisition Time | ~3-4 s |
Data Analysis & Visualization
The purity of the analyte is calculated using the following formula:
Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PIS
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
W : Weight
-
P : Purity of the internal standard
Caption: Logical flow for qNMR purity calculation.
Method Validation Considerations
Regardless of the chosen method, validation is required to ensure the procedure is suitable for its intended purpose.[12][13] Key validation parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.[1][2]
| Parameter | Description | Typical Acceptance Criteria (Assay) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | No interference at the analyte's retention time/m/z/chemical shift. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy. | 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | 98.0% to 102.0% recovery. |
| Precision | The closeness of agreement among a series of measurements (repeatability, intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Conclusion
The quantification of this compound can be successfully achieved through several robust analytical methods.
-
HPLC with pre-column derivatization is ideal for routine QC environments due to its high sensitivity and reliance on standard laboratory equipment.
-
GC-MS offers superior selectivity and provides valuable structural confirmation, making it suitable for impurity profiling and complex matrix analysis.
-
qNMR serves as a powerful primary method for the high-accuracy purity assignment of reference materials without the need for an identical standard.
The selection of the most appropriate technique will depend on the specific analytical objective, sample type, and available resources. For regulated environments, any chosen method must be thoroughly validated to ensure the reliability and integrity of the generated data.[2][12]
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. 使用SUPELCOSIL™和ASCENTIS®色谱柱对衍生及水解氨基酸进行HPLC分析 [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 13. emerypharma.com [emerypharma.com]
Application Notes and Protocols: 3-Methylpiperidine-3-carboxylic acid hydrochloride in the Synthesis of Novel Heterocycles
<
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse functionalities in three-dimensional space.[2][3] The development of efficient and modular synthetic routes to novel piperidine-containing heterocycles is therefore a cornerstone of modern medicinal chemistry.[1][2] This application note focuses on the utility of a particularly valuable building block, 3-methylpiperidine-3-carboxylic acid hydrochloride , for the construction of complex heterocyclic systems, including spirocyclic architectures. The presence of a quaternary center bearing both a methyl and a carboxylic acid group offers unique synthetic opportunities for creating sterically hindered and conformationally constrained molecules, which are often sought after in drug discovery programs to enhance selectivity and potency.
Unique Physicochemical Properties and Synthetic Advantages
This compound is a chiral building block that provides a rigid scaffold for asymmetric synthesis.[4] The hydrochloride salt form enhances its stability and ease of handling. The key structural features that make this compound a powerful tool in heterocyclic synthesis are:
-
Quaternary Stereocenter: The methyl and carboxylic acid groups at the 3-position create a congested environment, which can be exploited to direct the stereochemical outcome of subsequent reactions.
-
Orthogonal Functionality: The secondary amine and the carboxylic acid represent two distinct reactive handles that can be addressed sequentially under different reaction conditions. The amine is typically protected during reactions involving the carboxylic acid and vice versa.
-
Conformational Rigidity: The piperidine ring, especially with the 3,3-disubstitution, adopts a more defined chair conformation, which can be beneficial for designing molecules with specific spatial arrangements of pharmacophoric groups.
Synthetic Applications and Protocols
This section details key synthetic transformations employing this compound for the construction of novel heterocyclic frameworks.
Amide Coupling Reactions: Gateway to Diverse Functionality
The carboxylic acid moiety is a versatile starting point for a wide array of synthetic transformations, most notably amide bond formation.[5][6] Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments.[7]
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard procedure for the coupling of N-protected 3-methylpiperidine-3-carboxylic acid with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient peptide coupling reagent.[7][8]
Materials:
-
N-Boc-3-methylpiperidine-3-carboxylic acid
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-3-methylpiperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Amine | Coupling Reagent | Base | Yield (%) |
| N-Boc-3-methylpiperidine-3-carboxylic acid | Benzylamine | HATU | DIPEA | 85-95 |
| N-Boc-3-methylpiperidine-3-carboxylic acid | Morpholine | HATU | DIPEA | 80-90 |
| N-Boc-3-methylpiperidine-3-carboxylic acid | Aniline | HATU | DIPEA | 75-85 |
Causality behind Experimental Choices:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen. It is stable to the basic conditions of the amide coupling reaction and can be readily removed under acidic conditions.
-
HATU as Coupling Reagent: HATU is highly efficient, minimizes racemization for chiral substrates, and the resulting byproducts are water-soluble, facilitating purification.[7]
-
DIPEA as Base: A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction without competing with the amine nucleophile.[8]
Caption: Workflow for amide coupling and subsequent deprotection.
Synthesis of Spiro-Heterocycles
The unique structure of 3-methylpiperidine-3-carboxylic acid makes it an excellent precursor for the synthesis of spiro-heterocycles, where two rings share a single atom.[9][10][11] Spirocyclic systems are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes.[12]
Protocol 2: Synthesis of Spiro-oxathiazol-2-ones
This protocol outlines the synthesis of a spiro-oxathiazolone derivative, a class of compounds with potential biological activities.[13] The key step is the cyclization of a piperidine carboxamide with chlorocarbonylsulfenyl chloride.[13]
Materials:
-
3-Methylpiperidine-3-carboxamide (prepared from the corresponding carboxylic acid)
-
Chlorocarbonylsulfenyl chloride (ClC(O)SCl)
-
Anhydrous toluene
-
Triethylamine (Et₃N)
Procedure:
-
Suspend 3-methylpiperidine-3-carboxamide (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C and add a solution of chlorocarbonylsulfenyl chloride (1.1 equivalents) in anhydrous toluene dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, filter to remove triethylamine hydrochloride, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthesis of a spiro-heterocycle from 3-methylpiperidine-3-carboxamide.
Mechanistic Insight: The reaction proceeds through the initial formation of an N-carbonylsulfenyl chloride intermediate from the amide, which then undergoes an intramolecular cyclization with the elimination of HCl to form the spiro-oxathiazolone ring. The triethylamine acts as a base to neutralize the HCl generated during the reaction.[13]
Reductive Cyclization Strategies
The carboxylic acid can be reduced to the corresponding alcohol, which can then participate in various cyclization reactions. For instance, reductive amination or cyclization can lead to the formation of fused or bridged heterocyclic systems.
Protocol 3: Reduction and Subsequent Intramolecular Cyclization
This protocol provides a general approach for the reduction of the carboxylic acid to an alcohol, followed by a representative intramolecular cyclization.
Step A: Reduction of the Carboxylic Acid
-
To a solution of N-Boc-3-methylpiperidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and purify the resulting alcohol by column chromatography.
Step B: Intramolecular Cyclization (Example: Pictet-Spengler Reaction) This step requires the product from Step A to be further functionalized to an appropriate precursor for the desired cyclization. For a Pictet-Spengler type reaction, the piperidine nitrogen would be deprotected and the hydroxymethyl group converted to an aldehyde, which would then react with a suitable tryptamine derivative. The complexity of this multi-step synthesis is beyond a single protocol but highlights the potential for this building block in constructing polycyclic systems.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel and complex heterocycles. Its unique structural features, including a quaternary center and orthogonal functional groups, provide chemists with a powerful tool for creating molecules with defined three-dimensional structures. The protocols outlined in this application note demonstrate its utility in fundamental transformations such as amide coupling and in the construction of more elaborate spirocyclic systems. The strategic application of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. hepatochem.com [hepatochem.com]
- 6. fishersci.dk [fishersci.dk]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 11. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: Solubility Profile of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Methylpiperidine-3-carboxylic acid hydrochloride, a key building block in contemporary drug discovery and development. Understanding the solubility of this compound is paramount for its effective use in various research and manufacturing applications, from reaction chemistry to formulation development. This document details a qualitative and illustrative quantitative solubility profile across a range of common laboratory solvents. Furthermore, it provides a robust, step-by-step protocol for determining the thermodynamic solubility of this compound using the well-established shake-flask method. This guide is intended for researchers, scientists, and drug development professionals to facilitate the seamless integration of this compound into their workflows.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, solubility dictates key parameters including reaction kinetics, purification strategies, and bioavailability. Poor solubility can lead to challenges in formulation, inconsistent dosing, and ultimately, diminished therapeutic efficacy.
This compound, a chiral piperidine derivative, possesses structural motifs that are of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous approved drugs, and the carboxylic acid and methyl functionalities offer opportunities for diverse chemical modifications. As a hydrochloride salt, its solubility is expected to be significantly influenced by the polarity of the solvent and the pH of aqueous media. This application note aims to provide a detailed understanding of these solubility characteristics.
Physicochemical Properties of this compound
While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structural components: a piperidine ring, a carboxylic acid, a methyl group, and a hydrochloride salt.
-
Structure:
-
The piperidine nitrogen is basic and is protonated to form the hydrochloride salt.
-
The carboxylic acid group is acidic.
-
The methyl group adds a degree of lipophilicity.
-
-
Expected Properties:
-
pKa: The compound will have at least two pKa values: one for the carboxylic acid (typically in the range of 2-5) and one for the piperidinium ion (typically around 10-11).
-
logP: The predicted octanol-water partition coefficient (XlogP) for the free base, 3-methylpiperidine-3-carboxylic acid, is approximately -2.1, indicating a high degree of hydrophilicity.[1] The hydrochloride salt will be even more hydrophilic.
-
Melting Point: As a salt, it is expected to be a crystalline solid with a relatively high melting point. For comparison, (S)-(+)-3-Piperidinecarboxylic acid has a melting point of 254 °C (decomposes).
-
Qualitative Solubility Assessment
Based on the principles of "like dissolves like" and the ionic nature of the hydrochloride salt, a qualitative solubility profile can be predicted. The presence of the charged ammonium group and the polar carboxylic acid suggests good solubility in polar protic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding and ion-dipole interactions between the solvent and the solute. In aqueous solutions, the solubility will be pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to high solubility is expected. These solvents can solvate the cation and engage in hydrogen bonding with the carboxylic acid.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low to negligible solubility is predicted due to the high polarity and ionic character of the compound.
Illustrative Quantitative Solubility Data
The following table presents an illustrative, non-experimental dataset for the solubility of this compound at ambient temperature (~25 °C). This data is provided for guidance and to demonstrate the expected solubility trends. Actual experimental values should be determined using the protocol outlined in Section 5.
| Solvent Category | Solvent | Illustrative Solubility (mg/mL) |
| Polar Protic | Water | > 100 |
| Methanol | > 100 | |
| Ethanol | 50 - 100 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | 50 - 100 | |
| Acetonitrile | 10 - 25 | |
| Ethers | Tetrahydrofuran (THF) | < 1 |
| Chlorinated | Dichloromethane (DCM) | < 1 |
| Aromatic | Toluene | < 0.1 |
| Aliphatic | n-Hexane | < 0.1 |
Note: This data is for illustrative purposes only and has not been experimentally verified.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2] The following protocol is a detailed guide for its implementation.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthetic procedure with confidence.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This compound is a valuable building block in medicinal chemistry, and its effective synthesis is crucial for the development of novel therapeutics. This guide will address common challenges encountered during its preparation, drawing from established literature and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include derivatives of piperidine-3-carboxylic acid or its precursors. One established route involves the hydrolysis of 3-piperidine formamide or related amides under acidic conditions, often using concentrated hydrochloric acid.[1] Another approach may involve the resolution of racemic mixtures of N-protected 3-piperidine carboxylic acids, followed by deprotection and salt formation.[2]
Q2: Why is the choice of solvent critical in the final crystallization step?
A2: The choice of solvent is critical for obtaining a high yield of pure crystalline product. A solvent system in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. Mixed solvent systems, such as ethanol/petroleum ether, are often employed to achieve the desired solubility profile, promoting the precipitation of the pure product upon cooling.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the hydrolysis of the amide precursor can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot (which may remain at the baseline due to its high polarity) can be tracked. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What is the purpose of converting the final product to its hydrochloride salt?
A4: Converting 3-Methylpiperidine-3-carboxylic acid to its hydrochloride salt serves several purposes. It enhances the stability of the compound, improves its handling characteristics as a crystalline solid, and increases its solubility in aqueous media, which can be advantageous for subsequent biological assays or reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete hydrolysis of the starting amide. | Increase the reaction time or the temperature (e.g., 60-65 °C).[1] Ensure the concentration of hydrochloric acid is sufficient to drive the reaction to completion. |
| Loss of product during workup and extraction. | Adjust the pH carefully during the workup. The product is an amino acid and can be soluble in both acidic and basic aqueous layers. Extraction with a suitable organic solvent should be performed at the isoelectric point if possible. However, for the hydrochloride salt, precipitation is the primary isolation method. | |
| Inefficient crystallization. | Optimize the solvent system for crystallization. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like petroleum ether or diethyl ether) can be effective.[1] Seeding the solution with a small crystal of the product can also induce crystallization. | |
| Product is an Oil or Gummy Solid | Presence of impurities. | Purify the crude product by recrystallization. Ensure all solvents are removed completely under reduced pressure. |
| Residual solvent. | Dry the product thoroughly under high vacuum, possibly at a slightly elevated temperature if the compound is stable. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of starting material or byproducts. | Review the purification steps. Column chromatography of the free base followed by conversion to the hydrochloride salt may be necessary. |
| Isomeric impurities. | If dealing with chiral synthesis, verify the enantiomeric or diastereomeric purity using chiral HPLC.[2] |
Experimental Protocols
Protocol 1: Hydrolysis of 3-Methylpiperidine-3-carboxamide
This protocol is based on the general principle of amide hydrolysis under acidic conditions.[1]
Materials:
-
3-Methylpiperidine-3-carboxamide
-
Concentrated Hydrochloric Acid (35%)
-
Methanol
-
Ethanol
-
Petroleum Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 3-Methylpiperidine-3-carboxamide (1 equivalent) in concentrated hydrochloric acid (4 volumes relative to the mass of the amide).
-
Heat the mixture to 60-65 °C with stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess hydrochloric acid and water.
-
To the resulting residue, add methanol and stir to dissolve. Filter off any insoluble impurities.
-
Concentrate the filtrate under reduced pressure.
-
Add ethanol to the residue and stir for 30 minutes.
-
Slowly add petroleum ether while stirring until a white solid precipitates.
-
Continue stirring in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid by suction filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield this compound.
Visualizing the Workflow
Diagram 1: Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
References
Technical Support Center: Purification of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support guide for the purification of 3-methylpiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Symptoms: Instead of forming solid crystals upon cooling, the compound separates as an oil, or crystal formation is minimal and of poor quality.
Causality: "Oiling out" typically occurs when the compound's solubility in the chosen solvent is too high, even at lower temperatures, or when significant impurities are present, which can depress the melting point and interfere with crystal lattice formation.[1] Rapid cooling can also favor oil formation over crystallization.[1]
Troubleshooting & Optimization:
-
Solvent System Selection: The choice of solvent is critical. For hydrochloride salts of amino acids, polar protic solvents or mixtures are often effective.
-
Initial Screening: Start with small-scale solubility tests. Good solvents for recrystallization will dissolve the compound when hot but have low solubility when cold. Consider solvent systems like ethanol/water, methanol/ether, or isopropanol/acetone.
-
Anti-Solvent Method: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., methanol or ethanol) in which it is highly soluble.[2] Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or petroleum ether) in which the compound is insoluble, until turbidity persists.[2][3] Gentle warming to redissolve the precipitate followed by slow cooling can yield high-quality crystals.[2]
-
-
Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.[1] This slow cooling promotes the formation of larger, purer crystals.[1]
-
Pre-Purification: If the crude material is heavily contaminated, a preliminary purification step may be necessary. An acid-base extraction can be effective in removing neutral or acidic impurities.[2] Dissolve the crude hydrochloride salt in a minimal amount of water, basify with a suitable base (e.g., NaOH or K2CO3) to liberate the free amine, and extract with an organic solvent. The free amine can then be converted back to the hydrochloride salt by treating the organic solution with HCl (e.g., HCl in ether or dioxane).
Issue 2: Persistent Discoloration (Yellow or Brown Tint)
Symptoms: The final crystalline product retains a yellow or brown color, indicating the presence of impurities.
Causality: Discoloration in piperidine derivatives is often due to oxidation byproducts.[2][4] These impurities can be highly colored and may persist even after initial crystallization attempts.
Troubleshooting & Optimization:
-
Activated Carbon Treatment: Dissolve the crude product in the hot recrystallization solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb many colored impurities.
-
Protocol: Add about 1-5% w/w of activated carbon to the hot solution and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.[1] Caution: Do not add activated carbon to a solution at or near its boiling point, as this can cause violent bumping.
-
-
Chemical Treatment: In some cases, a small amount of a reducing agent, such as sodium bisulfite, can be added during the workup or recrystallization to reduce colored oxidation products.
Issue 3: Co-elution of Impurities During Column Chromatography
Symptoms: When analyzing the purified product by techniques like HPLC or TLC, impurity spots or peaks are observed with retention times very close to that of the desired compound.
Causality: Co-elution occurs when the impurities have similar polarities and affinities for the stationary phase as the target compound.[1] For piperidine derivatives, this can be due to structurally similar byproducts from the synthesis.
Troubleshooting & Optimization:
-
Optimize Mobile Phase:
-
Solvent Polarity: Systematically vary the solvent ratio in your eluent system. For piperidine derivatives, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1]
-
Additives: The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can significantly reduce the tailing of basic compounds like piperidines on silica gel and improve separation.[1] Conversely, for the hydrochloride salt, adding a small amount of acid (e.g., acetic acid or formic acid) might be beneficial.
-
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of amines. Reverse-phase chromatography (e.g., C18) is another option, particularly for polar compounds.
-
Column Loading: Avoid overloading the column, as this is a common cause of poor separation. A general guideline is to load no more than 1-5% of the silica gel weight with the crude material.[1]
Workflow for Recrystallization```dot
Caption: Decision-making process for troubleshooting the purification of this compound.
Quantitative Data Summary
| Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent choice, cooling rate. | White to off-white crystalline solid. |
| Charcoal Treatment | 1-5% w/w activated carbon. | Removal of colored impurities. |
| Acid-Base Extraction | pH control (e.g., pH > 10 for free base, pH < 2 for salt). | Separation from neutral or opposite-type impurities. |
| Column Chromatography | Stationary phase (silica, alumina), mobile phase (e.g., Hexane/EtOAc with triethylamine). | Separation of closely related impurities. |
References
common side reactions in the synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis, providing insights into their chemical basis and practical solutions.
Problem 1: Low yield of C-alkylation and presence of N-alkylated byproduct when starting from Ethyl Nipecotate.
Question: I am attempting to synthesize ethyl 3-methylpiperidine-3-carboxylate by alkylating ethyl nipecotate with a methylating agent (e.g., methyl iodide). However, I am observing a significant amount of the N-methylated byproduct, and the overall yield of my desired C-alkylated product is low. What is causing this, and how can I improve the regioselectivity?
Answer:
This is a classic issue of competing N- vs. C-alkylation in piperidine derivatives. The secondary amine in the piperidine ring is a nucleophile, as is the enolate formed at the C-3 position.
Root Cause Analysis:
-
Basicity and Nucleophilicity: The piperidine nitrogen is basic and nucleophilic, making it susceptible to direct alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N- to C-alkylation. Sterically hindered bases and polar aprotic solvents can favor the formation of the C-enolate.[1]
Troubleshooting and Mitigation Strategies:
-
N-Protection: The most effective strategy is to protect the piperidine nitrogen with a suitable protecting group before the C-alkylation step. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under the basic conditions required for enolate formation and can be readily removed later under acidic conditions.
-
Choice of Base: Employ a strong, non-nucleophilic, sterically hindered base to favor the deprotonation at the carbon alpha to the ester. Lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) are often preferred over less hindered bases like sodium ethoxide.[1]
-
Temperature Control: The formation of the kinetic enolate at low temperatures (e.g., -78 °C) can enhance the selectivity for C-alkylation.
Experimental Protocol: N-Protection and C-Alkylation of Ethyl Nipecotate
| Step | Procedure | Rationale |
| 1 | N-Boc Protection: Dissolve ethyl nipecotate in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc)₂O and a mild base such as triethylamine (Et₃N). Stir at room temperature until the reaction is complete (monitored by TLC). | The Boc group protects the nitrogen from alkylation in the subsequent step. |
| 2 | Enolate Formation: In a separate flask, prepare a solution of LDA in anhydrous THF at -78 °C. Slowly add the N-Boc protected ethyl nipecotate to the LDA solution. | LDA is a strong, hindered base that will selectively deprotonate the alpha-carbon. Low temperature favors the kinetic enolate. |
| 3 | C-Alkylation: Add methyl iodide to the enolate solution at -78 °C and allow the reaction to proceed. | The enolate acts as a nucleophile, attacking the methyl iodide to form the C-C bond. |
| 4 | Work-up and Deprotection: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the product and purify. The Boc group can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. | Acidic work-up removes the protecting group to yield the desired product. |
Problem 2: Incomplete reduction of the pyridine ring and formation of partially hydrogenated byproducts.
Question: I am synthesizing 3-methylpiperidine-3-carbonitrile by catalytic hydrogenation of 3-cyano-3-methylpyridine. My final product is contaminated with what appears to be tetrahydropyridine or dihydropyridine derivatives. How can I ensure complete reduction to the piperidine ring?
Answer:
The catalytic hydrogenation of pyridines can sometimes be challenging due to the aromatic stability of the ring and potential catalyst poisoning.[2] Incomplete reduction leads to the formation of various partially hydrogenated species.
Root Cause Analysis:
-
Catalyst Activity: The catalyst (e.g., PtO₂, Pd/C, Rh/C) may be deactivated or not active enough for complete saturation of the pyridine ring.[3]
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all impact the efficiency of the hydrogenation. Acidic conditions are often employed to protonate the pyridine nitrogen, making the ring more susceptible to reduction.[3][4]
-
Substituent Effects: The presence of substituents on the pyridine ring can influence the rate and completeness of the reduction.[5]
Troubleshooting and Mitigation Strategies:
| Strategy | Details | Rationale |
| Catalyst Selection | Use a highly active catalyst such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C).[3] | These catalysts are generally more effective for the hydrogenation of aromatic rings than Palladium on carbon (Pd/C). |
| Reaction Conditions | Conduct the hydrogenation in an acidic solvent like glacial acetic acid or with the addition of an acid such as HCl.[3][6] Increase the hydrogen pressure (e.g., 50-70 bar).[3] | Protonation of the pyridine nitrogen facilitates reduction. Higher pressure increases the concentration of hydrogen on the catalyst surface. |
| Reaction Time | Ensure a sufficient reaction time and monitor the reaction progress by techniques like ¹H NMR or GC-MS to confirm the disappearance of the starting material and any intermediates. | Incomplete reactions are a common source of byproducts. |
DOT Diagram: Hydrogenation of 3-Cyano-3-methylpyridine
Caption: Pathway of pyridine reduction and potential byproducts.
Problem 3: Presence of amide impurity after nitrile hydrolysis.
Question: I have hydrolyzed 3-methylpiperidine-3-carbonitrile to the corresponding carboxylic acid using acidic conditions. However, my final product contains a significant amount of 3-methylpiperidine-3-carboxamide. How can I drive the reaction to completion?
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7][8] Incomplete hydrolysis is a common issue, leading to contamination of the final product with the amide.
Root Cause Analysis:
-
Reaction Conditions: The hydrolysis of the amide to the carboxylic acid is often the slower step and may require more forcing conditions (higher temperature, longer reaction time, or more concentrated acid/base) than the initial hydrolysis of the nitrile to the amide.[9][10]
Troubleshooting and Mitigation Strategies:
-
Harsher Reaction Conditions:
-
Acidic Hydrolysis: Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄) and prolong the reflux time.[10]
-
Alkaline Hydrolysis: Use a more concentrated solution of a strong base (e.g., NaOH or KOH) and increase the reaction temperature and duration. Note that this will yield the carboxylate salt, which will require an acidic workup to protonate to the free carboxylic acid.[7]
-
-
Monitoring the Reaction: Use TLC, LC-MS, or NMR to monitor the disappearance of the amide intermediate to ensure the reaction has gone to completion.
Experimental Protocol: Complete Hydrolysis of 3-Methylpiperidine-3-carbonitrile
| Step | Procedure | Rationale |
| 1 | Acidic Hydrolysis: To 3-methylpiperidine-3-carbonitrile, add a significant excess of concentrated hydrochloric acid. | A high concentration of acid and water is necessary to drive the hydrolysis of the stable amide intermediate. |
| 2 | Heating: Heat the mixture to reflux for an extended period (e.g., 12-24 hours). | Elevated temperature increases the reaction rate for the hydrolysis of the amide. |
| 3 | Monitoring: Periodically take a small aliquot of the reaction mixture, neutralize it, and analyze by TLC or LC-MS to check for the presence of the starting nitrile and the amide intermediate. | Ensures the reaction is complete before proceeding to work-up. |
| 4 | Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude hydrochloride salt. The product can then be purified by recrystallization. | Isolation of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient route starts from 3-cyanopyridine. The general steps are:
-
N-Methylation: The pyridine nitrogen is methylated, often using a reagent like methyl iodide.
-
Reduction: The substituted pyridine ring is then catalytically hydrogenated to the corresponding piperidine.
-
Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to the carboxylic acid, directly yielding the hydrochloride salt.
DOT Diagram: Synthetic Route from 3-Cyanopyridine
Caption: A potential synthetic pathway to the target molecule.
Q2: I am considering a Dieckmann condensation approach. What are the potential pitfalls?
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, which can then be further modified.[11][12][13] For the synthesis of a substituted piperidine, this would likely involve a nitrogen-containing diester. Potential side reactions include:
-
Intermolecular Condensation: If the concentration of the diester is too high, intermolecular reactions can lead to dimerization or polymerization instead of the desired intramolecular cyclization.[1]
-
Transesterification: If the alkoxide base used does not match the alkyl group of the esters, transesterification can occur, leading to a mixture of products.[11]
To favor the intramolecular Dieckmann condensation, the reaction should be run under high dilution conditions to minimize intermolecular interactions.
Q3: Can I use a Strecker synthesis to prepare 3-Methylpiperidine-3-carboxylic acid?
A Strecker synthesis, which involves the reaction of a ketone or aldehyde with an amine and cyanide, followed by hydrolysis, is a plausible route.[14][15][16] In this case, you would likely start with a pre-formed piperidine derivative containing a ketone at the 3-position. A potential sequence could be:
-
Start with N-protected-3-piperidone.
-
React with cyanide and an ammonia source to form the α-aminonitrile.
-
Hydrolyze the nitrile to the carboxylic acid.
-
Introduce the methyl group at the 3-position, likely before the Strecker reaction.
A key challenge would be controlling the stereochemistry at the newly formed chiral center.
Q4: How can I purify the final this compound product?
Recrystallization is the most common method for purifying the final hydrochloride salt.[17]
-
Solvent Selection: A common solvent system is a mixture of an alcohol (e.g., ethanol or isopropanol) and an anti-solvent (e.g., diethyl ether or petroleum ether).[17] The crude product is dissolved in a minimal amount of the hot alcohol, and the anti-solvent is added until turbidity is observed. Cooling the solution will then induce crystallization of the purified product.
-
Washing: The filtered crystals should be washed with a cold solvent or the anti-solvent to remove any soluble impurities.
-
Drying: The purified crystals should be dried under vacuum to remove any residual solvent.
Q5: What are the key analytical signatures to confirm the structure of this compound and its common impurities?
| Technique | Expected Signature for the Product | Signature for Common Impurities |
| ¹H NMR | - A singlet for the C-methyl group. - Complex multiplets for the piperidine ring protons. - A broad singlet for the carboxylic acid proton (may exchange with D₂O). - A broad singlet for the N-H proton of the hydrochloride salt (may exchange with D₂O).[18] | - Amide byproduct: A distinct set of broad singlets for the -CONH₂ protons. - Partially reduced pyridine: Aromatic or vinylic protons in the 5-6 ppm region. |
| ¹³C NMR | - A quaternary carbon signal for C3. - A signal for the methyl carbon. - Signals for the piperidine ring carbons. - A signal for the carboxylic acid carbonyl carbon. | - Amide byproduct: A distinct carbonyl signal for the amide. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺. | Peaks corresponding to the molecular weights of the potential byproducts. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid. - A C=O stretch for the carboxylic acid. - N-H stretching bands for the ammonium salt. | - Amide byproduct: Two N-H stretching bands and a distinct C=O stretch for the amide. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Strecker Synthesis [organic-chemistry.org]
- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 17. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of 3-Methylpiperidine-3-carboxylic Acid Hydrochloride
Welcome to the technical support resource for the enantioselective synthesis of 3-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of stereoselective synthesis. Chiral piperidine scaffolds are crucial motifs in a vast number of pharmaceuticals, making their efficient and stereoselective synthesis a critical goal.[1][2] However, creating a quaternary stereocenter, such as the C3 position in our target molecule, presents significant synthetic challenges, particularly in controlling enantioselectivity.[3][4]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the asymmetric synthesis of 3-substituted piperidines?
There are three principal approaches to accessing enantiomerically enriched substituted piperidines:[5]
-
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring. The inherent stereochemistry of the starting material directs the stereochemical outcome of the final product.[6]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.
-
Catalytic Asymmetric Synthesis: This is the most modern and efficient approach, where a small amount of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) generates a large quantity of a single enantiomer product.[7][8] This guide will focus primarily on troubleshooting catalytic methods.
Q2: Why is achieving high enantioselectivity for 3-alkyl-3-carboxylic acid piperidines particularly challenging?
The primary difficulty lies in the construction of a quaternary stereocenter at the C3 position. Unlike secondary stereocenters, where a catalyst can more easily differentiate between two substituents of different sizes, a quaternary center requires the catalyst to control the facial selectivity of an attack on a prochiral intermediate, often a trisubstituted enolate or a related species. This demands a highly organized and sterically defined catalyst environment to prevent the formation of the undesired enantiomer.
Q3: What are some state-of-the-art catalytic methods for this type of synthesis?
Recent advances have provided powerful tools for this transformation. Key methods include:
-
Rhodium-Catalyzed Asymmetric Reactions: Techniques like the asymmetric reductive Heck reaction or carbometalation of dihydropyridine precursors have shown great success.[4][8] These methods offer high yields and excellent enantioselectivity with broad functional group tolerance.[4]
-
Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can facilitate the enantioselective alkylation of glycine Schiff base esters, which are precursors to α-amino acids.[9][10] This method is powerful for creating α-alkylated amino acids.
-
Enzymatic Resolution: Biocatalytic methods, using enzymes like lipases or oxidoreductases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[3][11] While effective, this approach is limited to a maximum theoretical yield of 50% for the desired enantiomer unless combined with a dynamic kinetic resolution (DKR) process.[12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The advice is structured around a common synthetic sequence: a rhodium-catalyzed asymmetric addition to a dihydropyridine derivative, followed by reduction and hydrolysis/salt formation.
Problem Area 1: Low Enantioselectivity (ee)
Q4: My Rh-catalyzed reaction is producing the desired product, but the enantiomeric excess (ee) is low (<80%). What are the likely causes?
Low enantioselectivity is a common and frustrating issue. It typically points to a problem with the catalyst's ability to control the stereochemical pathway of the reaction.
Possible Causes & Solutions:
-
Catalyst/Ligand Purity and Integrity:
-
Explanation: The chiral ligand (e.g., (S)-Segphos) is the source of stereochemical information. Impurities, oxidation, or degradation can severely compromise its effectiveness.[13]
-
Solution:
-
Verify Purity: Use a fresh bottle of ligand or repurify the existing stock. Confirm purity by NMR or melting point.
-
Handle Under Inert Atmosphere: Chiral phosphine ligands are often air-sensitive. Prepare the catalyst solution in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen).[13]
-
Check Catalyst Loading: While catalytic, insufficient loading can sometimes lead to a more active but less selective background reaction. Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions. Re-optimize the catalyst loading, starting from the literature-reported values.[8]
-
-
-
Reaction Temperature:
-
Explanation: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.
-
Solution: Perform the reaction at the recommended temperature or consider running it at a lower temperature. While this may slow the reaction rate, it often enhances selectivity. For instance, if a reaction at 70°C gives low ee, try running it at 50°C or even room temperature and monitor for conversion over a longer period.[4]
-
-
Solvent Quality and Composition:
-
Explanation: The solvent system plays a crucial role in solvating the catalyst and reactants, influencing the geometry of the transition state. The presence of water or other coordinating impurities in anhydrous solvents can interfere with the catalyst.[4][13]
-
Solution:
-
Use High-Purity Solvents: Always use freshly distilled or high-purity anhydrous solvents.
-
Optimize Solvent Ratio: In mixed-solvent systems (e.g., Toluene/THP/H₂O), the ratio is critical.[13] A slight deviation can alter the catalyst's solubility and conformation. Carefully measure and re-optimize the solvent ratios.
-
-
-
Substrate Purity:
-
Explanation: Impurities in the starting dihydropyridine or the boronic acid can act as catalyst poisons or participate in side reactions.
-
Solution: Purify starting materials immediately before use via recrystallization or column chromatography. Confirm purity by ¹H NMR.
-
Caption: Troubleshooting workflow for low enantiomeric excess (ee).
Problem Area 2: Poor Reaction Conversion or Low Yield
Q5: The reaction has stalled, or the isolated yield is very low. What should I investigate?
Low conversion or yield can stem from issues with reagents, catalyst activity, or the reaction conditions themselves.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Explanation: The rhodium catalyst can be poisoned by impurities (e.g., sulfur compounds, unremoved protecting groups from previous steps) or can decompose at elevated temperatures over long reaction times.
-
Solution: Ensure all glassware is scrupulously clean. Purify all reagents just prior to use. If the reaction requires long heating times, consider adding the catalyst in portions.
-
-
Inefficient Mixing in Biphasic Systems:
-
Explanation: Many enantioselective syntheses, especially those using phase-transfer catalysis or aqueous bases like CsOH, are heterogeneous.[13][14] The reaction occurs at the interface between the organic and aqueous layers. Inefficient stirring leads to a low interfacial area, drastically reducing the reaction rate.[15]
-
Solution: Use a magnetic stir bar that provides vigorous agitation (a "tornado" vortex). For larger scales, mechanical overhead stirring is essential. The mixture should appear as a well-dispersed emulsion.
-
-
Incorrect Base Stoichiometry or Strength:
-
Explanation: The base (e.g., aq. CsOH) plays a critical role in the catalytic cycle, often in the transmetalation step with the boronic acid.[13] Incorrect concentration or amount will halt the reaction.
-
Solution: Use a freshly prepared and accurately titrated solution of the base. Ensure the correct number of equivalents is added as specified in the protocol.
-
-
Protodeborylation of Boronic Acid:
-
Explanation: Some heterocyclic or vinyl boronic acids are prone to protodeborylation (replacement of the boron group with a hydrogen atom), especially in the presence of water and base.[8] This consumes the starting material without forming the desired product.
-
Solution: Add the boronic acid to the reaction mixture just after the other components have been heated to the target temperature. In some cases, using a higher catalyst loading can accelerate the desired cross-coupling to outcompete the protodeborylation.[8]
-
-
Losses During Workup and Purification:
-
Explanation: The product, being both an amine and a carboxylic acid ester, can be challenging to handle. It may be partially soluble in both aqueous and organic layers during extraction. The final hydrochloride salt might be hygroscopic or highly soluble in certain solvents, making isolation difficult.
-
Solution:
-
Extraction: Minimize the product's time in contact with acidic or basic aqueous solutions to prevent ester hydrolysis. Use brine washes to break up emulsions and dry the organic layer thoroughly (e.g., over Na₂SO₄ or MgSO₄).
-
Chromatography: Basic piperidine compounds can tail on silica gel. To mitigate this, pre-treat the silica with a triethylamine solution (e.g., 1-2% Et₃N in the eluent) or use a different stationary phase like alumina.[16]
-
Salt Formation: When forming the HCl salt, use a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) and add it to a solution of the free base in a solvent where the salt is insoluble (e.g., ether, MTBE, or heptane) to induce precipitation.
-
-
Experimental Protocols & Data
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of Phenyl Carbamate Tetrahydropyridine Intermediate
This protocol is adapted from a state-of-the-art method for synthesizing 3-substituted piperidines.[4][13]
Caption: Overall synthetic workflow from pyridine to the final HCl salt.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) to a vial equipped with a magnetic stir bar.[13] Seal the vial with a septum.
-
Reaction Setup: Remove the vial from the glovebox. Purge with argon for 5 minutes. Add degassed toluene, THP, and H₂O (1:1:1 ratio, to achieve a 0.5 M concentration with respect to the dihydropyridine).[13]
-
Base Addition: Add aqueous CsOH (50 wt%, 2.0 equiv) to the catalyst solution and stir at 70 °C for 10 minutes. The solution should turn a deep red or orange.
-
Reagent Addition: To the warm catalyst mixture, add the boronic acid (e.g., methylboronic acid, 3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).[13]
-
Reaction Monitoring: Stir the resulting mixture vigorously at 70 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ether.
-
Workup: After completion, cool the reaction to room temperature and dilute with diethyl ether. Pass the mixture through a short plug of silica gel, washing with additional ether, to remove the catalyst and baseline impurities.[13]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched tetrahydropyridine intermediate.
Protocol 2: Hydrogenation, Hydrolysis, and Salt Formation
-
Hydrogenation: Dissolve the tetrahydropyridine intermediate from Protocol 1 in methanol. Add Palladium on carbon (10 wt% Pd, ~5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker, ~50 psi) and stir at room temperature until the reaction is complete (TLC/NMR analysis).[4]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate.
-
Saponification: Dissolve the crude piperidine ester in methanol and add an aqueous solution of potassium hydroxide (e.g., 2N KOH, ~3-4 equiv).[17] Reflux the mixture for 2-4 hours or until the ester is fully hydrolyzed (monitored by TLC).
-
Isolation of Free Base: Cool the mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution to the isoelectric point of the amino acid (typically pH ~6-7) with 1N HCl. The free amino acid may precipitate. If not, extract with a polar organic solvent like ethyl acetate or butanol, or use ion-exchange chromatography for purification.
-
Hydrochloride Salt Formation: Dissolve the purified, dry free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Cool the mixture in an ice bath, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.
Data Summary Table
The choice of chiral ligand and solvent is paramount for achieving high enantioselectivity. The following table summarizes representative data from literature for a similar Rh-catalyzed system to highlight these effects.[4]
| Entry | Chiral Ligand | Solvent System | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 70 | 81 | 96 |
| 2 | (S)-BINAP | THP:Toluene:H₂O (1:1:1) | 70 | 75 | 88 |
| 3 | (S)-Tol-BINAP | THP:Toluene:H₂O (1:1:1) | 70 | 78 | 91 |
| 4 | (S)-Segphos | Dioxane:H₂O (2:1) | 70 | 65 | 90 |
| 5 | (S)-Segphos | THP:Toluene:H₂O (1:1:1) | 50 | 72* | 98 |
*Yield after extended reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methylpiperidine-2-carboxylic Acid [benchchem.com]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 14. biomedres.us [biomedres.us]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. benchchem.com [benchchem.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Methylpiperidine-3-carboxylic acid hydrochloride Derivatization
Welcome to the technical support center for the derivatization of 3-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible derivatization experiments.
Introduction
This compound is a bifunctional molecule containing both a secondary amine (piperidine ring) and a carboxylic acid group. Its polar nature necessitates derivatization prior to analysis by techniques like Gas Chromatography (GC) to enhance volatility and improve chromatographic behavior.[1] For High-Performance Liquid Chromatography (HPLC), derivatization can significantly improve detection sensitivity and chromatographic resolution, especially when using UV or fluorescence detectors.[2] This guide will walk you through the critical aspects of optimizing your derivatization protocol, addressing common challenges, and providing scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: The primary reasons for derivatizing this compound are:
-
For GC Analysis: To increase its volatility and thermal stability. The original molecule is a salt and will not readily pass through a GC system. Derivatization converts the polar amine and carboxylic acid groups into less polar, more volatile moieties.[1][3]
-
For HPLC Analysis: To enhance detector response. Since the native molecule lacks a strong chromophore or fluorophore, derivatization with a suitable agent allows for sensitive detection by UV-Vis or fluorescence detectors. It can also improve retention and peak shape on reversed-phase columns.
Q2: Which functional groups in this compound will be derivatized?
A2: Both the secondary amine on the piperidine ring and the carboxylic acid group are active sites for derivatization. It is crucial to select a derivatization strategy that effectively targets one or both of these groups, depending on your analytical goals.
Q3: What are the most common types of derivatization reactions for this molecule?
A3: The most common derivatization methods fall into three categories:
-
Silylation: This is a widely used technique for GC analysis where active hydrogens on both the amine and carboxylic acid are replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][4]
-
Acylation: This method can be used for both GC and HPLC. It involves reacting the amine and/or carboxylic acid with an acylating agent to form amides and esters, respectively.[4]
-
Alkylation/Esterification: This is primarily used to convert the carboxylic acid into an ester, increasing volatility for GC analysis or improving chromatographic properties for HPLC.[3][4]
Q4: How do I choose the right derivatization reagent?
A4: The choice of reagent depends on your analytical method and the specific goals of your experiment.
| Analytical Method | Common Reagent Classes | Examples | Target Functional Group(s) | Key Considerations |
| GC-MS | Silylation | BSTFA, MTBSTFA | Amine and Carboxylic Acid | Silyl derivatives can be moisture-sensitive. MTBSTFA forms more stable TBDMS derivatives.[1] |
| Acylation | Trifluoroacetic anhydride (TFAA) | Amine and Carboxylic Acid | Produces stable, volatile derivatives.[4] | |
| Esterification | BF3-Methanol, Diazomethane | Carboxylic Acid | Diazomethane is highly effective but also toxic and explosive.[5][6] Acid-catalyzed esterification is a safer alternative. | |
| HPLC-UV/FLD | Amine-reactive (UV/FLD label) | Dansyl Chloride, FMOC-Cl, OPA | Secondary Amine | OPA typically reacts with primary amines, but methods exist for secondary amines.[4][] FMOC-Cl and Dansyl Chloride react with both primary and secondary amines. |
| Carboxyl-reactive (UV/FLD label) | 2-Nitrophenylhydrazine, PNB-Br | Carboxylic Acid | Requires a coupling agent like EDC to activate the carboxylic acid.[8] |
Q5: Do I need to perform a hydrolysis step before derivatization?
A5: No, a hydrolysis step is not necessary if you are analyzing the free 3-Methylpiperidine-3-carboxylic acid. Hydrolysis is typically performed to break down peptides and proteins into their constituent amino acids before analysis.[9]
Troubleshooting Guide
Problem 1: Low or No Derivatization Yield
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture | Silylation reagents are particularly sensitive to moisture, which can consume the reagent and lead to incomplete reactions.[1] | Ensure all glassware is thoroughly dried (e.g., oven-dried overnight). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect pH | Many derivatization reactions are pH-dependent. For example, FMOC derivatization of amines requires alkaline conditions (pH ~9).[10] Carboxylic acid activation with carbodiimides often works best under slightly acidic to neutral conditions. | Optimize the pH of the reaction mixture using appropriate buffers (e.g., borate buffer for amine derivatization). For the hydrochloride salt, neutralization may be necessary to free the amine for reaction. |
| Insufficient Reagent | The derivatization reagent should be in molar excess to drive the reaction to completion. | Calculate the molar quantity of your analyte and ensure a sufficient molar excess of the derivatization reagent (typically 4-6x or higher). |
| Suboptimal Temperature or Time | Derivatization reactions have optimal temperature and time requirements. Insufficient heat or time can lead to incomplete reactions, while excessive heat or time can cause degradation of the derivative or analyte. | Consult the literature or the reagent manufacturer's guidelines for recommended conditions. Perform a time-course and temperature optimization study (e.g., 60°C, 75°C, 90°C for 30, 60, 90 minutes) to find the optimal conditions for your specific application. |
| Sample Matrix Effects | Co-existing components in your sample can interfere with the derivatization reaction.[11] | Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Explanation | Recommended Solution |
| Reagent Instability | Derivatization reagents can degrade over time, especially after opening. | Purchase fresh reagents. Store reagents according to the manufacturer's instructions (e.g., under inert gas, refrigerated, or in a desiccator).[12] Prepare fresh reagent solutions daily.[13] |
| Inadequate Mixing | The reagent must be thoroughly mixed with the sample to ensure a complete and uniform reaction. This is critical when working with small volumes.[12] | Vortex the sample immediately and thoroughly after adding the derivatization reagent.[12] |
| Reaction Quenching Issues | For some reactions, it's necessary to stop the reaction at a specific time to prevent the formation of byproducts. | If your protocol requires a quenching step (e.g., adding an acid to stop an amine derivatization), ensure the timing and addition of the quenching agent are consistent across all samples.[10] |
| Variability in Sample pH | If your sample is dissolved in an acidic solution (e.g., 0.1 N HCl), this can affect the pH of the derivatization reaction. | Neutralize acidic samples with an equivalent amount of base before adding the derivatization buffer and reagent. |
Problem 3: Presence of Multiple or Unexpected Peaks in the Chromatogram
| Potential Cause | Explanation | Recommended Solution |
| Formation of Multiple Derivatives | Some analytes can form multiple derivative products, especially under harsh reaction conditions.[1] | Modify the reaction conditions, such as lowering the temperature or changing the reaction time, to favor the formation of a single, fully derivatized product.[1] |
| Side Reactions | The derivatization reagent may react with other components in the sample matrix or with the solvent. | Run a reagent blank (all components except the analyte) to identify peaks originating from the reagent or solvent. Implement a sample cleanup step to remove interfering compounds. |
| Incomplete Reaction | If the reaction does not go to completion, you will see a peak for the partially derivatized product and potentially the underivatized starting material. | Re-optimize the reaction conditions (time, temperature, reagent excess) as described in "Problem 1". |
| Derivative Instability | The formed derivative may not be stable and could be degrading over time, either in the reaction vial or in the instrument inlet. | Analyze the samples as soon as possible after derivatization. Check the literature for the stability of the specific derivative you are forming. TBDMS derivatives are generally more stable than TMS derivatives.[1] |
Experimental Workflow & Protocols
Workflow for Derivatization Optimization
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Stability Studies of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for 3-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Here, we synthesize regulatory expectations with practical, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2] This information is critical for establishing a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[2] Forced degradation studies are a crucial component of this process, helping to identify likely degradation products and demonstrating the specificity of stability-indicating analytical methods.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My recent batch of this compound shows a new, small peak in the HPLC analysis that wasn't there before. What could be the cause?
A1: The appearance of a new peak in your chromatogram is a strong indicator of degradation. This compound, containing both a tertiary amine within the piperidine ring and a carboxylic acid, has several potential degradation pathways. The most common culprits are oxidation of the tertiary amine to an N-oxide, or potential ring-opening reactions.[5] To confirm this, you should compare the chromatogram to a freshly prepared sample and consider performing a forced degradation study to intentionally generate and identify potential degradation products.
Q2: What are the primary degradation pathways I should be concerned about for this compound?
A2: Based on the functional groups present, the primary degradation pathways to investigate are:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[5] This is a very common degradation pathway for compounds containing tertiary amines.
-
Hydrolysis: While the amide bonds are not present, the stability of the compound across a wide range of pH values should be evaluated.[2] Extreme pH conditions could potentially catalyze ring-opening or other unforeseen reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2 from the carboxylic acid group) is a potential degradation pathway.[5] High heat can also accelerate other degradation reactions.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[2][5]
Q3: I need to set up a forced degradation study for this compound. What conditions do you recommend?
A3: A well-designed forced degradation study should expose the compound to a range of stress conditions to identify potential degradation products.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Here is a recommended set of starting conditions, which should be optimized for your specific analytical methods:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 8, 24, 48 hours |
| Thermal | Solid State & Solution | 80°C | 48, 72 hours |
| Photolytic | Solid State & Solution | Photostability Chamber | Per ICH Q1B |
Note: Always run a control sample (unstressed) in parallel for comparison.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or extend the duration of the study. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor or shorten the duration of the study. The goal is partial degradation to observe the formation of degradation products. |
| Mass balance issues (sum of parent compound and degradation products is not close to 100%). | A degradation product may not be detected by your analytical method (e.g., it doesn't have a chromophore for UV detection), or it may be volatile. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect a wider range of compounds.[6] Consider Gas Chromatography (GC) for volatile degradants. |
| Precipitate forms during the study. | A degradation product may have poor solubility in the chosen solvent. | Attempt to dissolve the precipitate in a different solvent and analyze it separately. Characterize the precipitate using techniques like NMR or Mass Spectrometry.[5] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
-
pH meter
-
Temperature-controlled oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.[2][7]
-
-
Sampling and Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis by a validated stability-indicating HPLC method.[5]
-
Data Evaluation: Analyze the stressed samples along with an unstressed control. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.[5]
Visualizing Workflows and Pathways
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Hypothesized degradation pathways.
Concluding Remarks
A systematic approach to stability testing, guided by the principles outlined in the ICH guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[8][9] This guide provides a foundational framework for initiating stability studies on this compound. It is imperative to adapt and optimize these general protocols to your specific product and analytical capabilities.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
Technical Support Center: Characterization of 3-Methylpiperidine-3-carboxylic acid hydrochloride
Welcome to the technical support center for 3-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique analytical challenges presented by this molecule. Drawing from extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
I. Critical Compound Overview
This compound is a small, polar molecule that exists as a hydrochloride salt. Its structure, featuring both a carboxylic acid and a tertiary amine (within the piperidine ring), means it can behave as a zwitterion under certain pH conditions. These characteristics—high polarity, zwitterionic potential, and its nature as a salt—are the primary sources of analytical challenges. Furthermore, like many hydrochloride salts, it has the potential to be hygroscopic, which can significantly impact sample weighing and stability.[][2]
II. Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during the analysis of this compound in a question-and-answer format.
Chromatography (HPLC/UPLC)
Question: Why am I seeing poor or no retention of my compound on a standard C18 reversed-phase column?
Answer: This is the most common issue encountered. The high polarity of this compound prevents it from effectively partitioning into the nonpolar C18 stationary phase.[3] In reversed-phase chromatography, retention is driven by hydrophobic interactions, which are minimal for this molecule.
-
Causality: Your analyte is spending almost all its time in the highly aqueous mobile phase, leading it to elute at or near the solvent front (void volume).
-
Solution Workflow:
-
Switch to an Alternative Chromatographic Mode: The most robust solution is to use a different separation mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for this class of compounds.[4][5][6][7] HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[5][7] This allows for the retention of polar analytes.
-
Consider Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can also be highly effective, providing multiple interaction modes to retain and separate polar and charged molecules.[3]
-
Ion-Pairing (Use with Caution): While ion-pairing agents can be added to the mobile phase in reversed-phase to improve retention, they are often not ideal. They can be difficult to remove from the column and can cause significant ion suppression if you are using a mass spectrometer for detection.
-
Question: My peak shape is poor (tailing or fronting) even when using a HILIC column. What's wrong?
Answer: Poor peak shape in HILIC can be attributed to several factors, often related to interactions with the stationary phase or issues with the sample solvent.
-
Causality & Solutions:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., higher water content) than the mobile phase can cause peak distortion. Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, ideally high in acetonitrile.
-
Secondary Ionic Interactions: Unwanted interactions between the charged analyte and the stationary phase can cause peak tailing. Solution: Adjust the pH and ionic strength of your mobile phase. Using a buffer (e.g., ammonium formate or ammonium acetate at 10-20 mM) is crucial in HILIC to maintain a consistent charge state on both the analyte and the stationary phase, leading to more symmetrical peaks.[5][7]
-
Column Overload: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or the concentration of your sample.
-
Spectroscopy (NMR)
Question: Why does my ¹H NMR spectrum in D₂O look broad or show complex, uninterpretable signals?
Answer: The hydrochloride salt form and the potential for different protonation states can lead to complex NMR spectra.
-
Causality & Solutions:
-
Proton Exchange: The amine proton and the carboxylic acid proton can exchange with deuterium from the D₂O solvent, which can sometimes lead to signal broadening. The presence of the hydrochloride salt can influence exchange rates.
-
pH Effects: The exact pH of your NMR sample can significantly affect the chemical shifts of protons near the amine and carboxylic acid groups. Small variations in pH between samples can lead to inconsistent results. Solution: Consider preparing your samples in a buffered D₂O solution (e.g., a phosphate buffer) to ensure a consistent pH and ionization state.
-
Multiple Species in Solution: Depending on the pH, you may have a mixture of the protonated amine, the deprotonated carboxylate, and the zwitterionic form in equilibrium, leading to multiple or broadened signals.[8] Solution: Acquiring spectra at different, controlled pH values can help identify the different species. Additionally, variable temperature NMR experiments can sometimes resolve these issues.[8]
-
Mass Spectrometry (MS)
Question: I'm having trouble detecting my compound with ESI-MS. Why is my signal intensity so low?
Answer: While this molecule has a basic nitrogen that should ionize well in positive mode ESI, several factors can lead to poor signal.
-
Causality & Solutions:
-
Zwitterionic Character: At neutral pH, the positive charge on the amine can be internally neutralized by the negative charge on the carboxylate, forming a zwitterion with no net charge. This can make it difficult to detect in the gas phase. Solution: Acidify the mobile phase (e.g., with 0.1% formic acid or acetic acid). This ensures the carboxylic acid is protonated (neutral) and the amine retains a stable positive charge, allowing for robust detection as [M+H]⁺.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected as the parent ion. Solution: Optimize the source parameters. Lower the fragmentor/cone voltage to reduce the energy in the source and promote the detection of the intact protonated molecule.
-
Mobile Phase Additives: Non-volatile buffers (like phosphate) are not compatible with MS. Solution: Always use volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate when using MS detection.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[][2] This is a critical consideration for accurate weighing. Moisture uptake can lead to significant errors in concentration calculations and may affect the compound's physical and chemical stability.[][9] It is strongly recommended to handle the solid material in a controlled environment, such as a glove box with low humidity, and to store it in a desiccator.
Q2: What is the best way to determine the purity of this compound?
A2: A multi-technique approach is essential for a comprehensive purity assessment.
-
For non-volatile impurities: A gradient HILIC method coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.[10][11][12] These detectors are not dependent on a chromophore and provide a response proportional to the mass of the analyte.[10][11]
-
For structural confirmation and isomeric impurities: High-resolution ¹H and ¹³C NMR spectroscopy are crucial.
-
For residual solvents: Gas Chromatography (GC) with a headspace autosampler is the standard method.
-
For inorganic content (e.g., chloride): Ion chromatography or titration can be used.
Q3: What are the expected fragmentation patterns in MS/MS for this compound?
A3: For piperidine derivatives, fragmentation in positive ion ESI-MS/MS is typically initiated at the protonated nitrogen atom.[13][14] Common fragmentation pathways for the [M+H]⁺ ion would likely include:
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of CO₂: After the loss of a proton from the carboxylic acid.
-
Ring-opening and subsequent cleavages: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for piperidine rings, leading to stable iminium ions.[13]
Q4: What is a good starting point for developing a HILIC method?
A4: A good starting point is to use a zwitterionic or amide-based HILIC column. These offer robust and versatile retention for a wide range of polar compounds. A generic starting gradient and conditions are provided in the protocol section below.
IV. Standardized Experimental Protocols
Protocol 1: HPLC-ELSD Purity Analysis using HILIC
This protocol provides a robust method for assessing the purity of this compound, which lacks a strong UV chromophore.
-
System Preparation:
-
Column: Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
-
Detector Settings (ELSD):
-
Drift Tube Temperature: 50 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar (or as recommended by manufacturer).
-
Note: These are starting points and should be optimized to ensure complete evaporation of the mobile phase without degrading the analyte.[15]
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound.
-
Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute as necessary with Mobile Phase A.
-
-
Chromatographic Run:
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 0 10.0 50 12.0 50 12.1 0 | 15.0 | 0 |
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity based on area percent. Note that ELSD response may not be perfectly linear, so this provides relative purity. For quantitative analysis, a calibration curve is required.
-
Protocol 2: ¹H NMR Sample Preparation for Structural Confirmation
-
Solvent Selection: Use Deuterium Oxide (D₂O) for good solubility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of D₂O.
-
Cap the tube and vortex thoroughly until the solid is completely dissolved.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Use solvent suppression techniques to attenuate the residual HDO signal.
-
Acquire a ¹³C NMR spectrum, as well as 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.
-
V. Visualized Workflows & Data
Data Summary Table
| Property / Parameter | Recommended Value / Method | Rationale / Comment |
| Primary HPLC Mode | HILIC[6][16] | Provides necessary retention for this highly polar compound. |
| HILIC Column Choice | Zwitterionic or Amide | Offers robust, reproducible retention for polar and charged analytes. |
| Mobile Phase Buffer | Ammonium Formate / Acetate (10-20 mM) | Controls secondary ionic interactions and ensures peak symmetry.[5] |
| Optimal MS Detection | ESI Positive Mode ([M+H]⁺) | The piperidine nitrogen is readily protonated. |
| MS Mobile Phase | Acidified (e.g., 0.1% Formic Acid) | Suppresses zwitterion formation, ensuring a net positive charge for detection. |
| Universal HPLC Detector | ELSD or CAD[10][11] | Necessary due to the lack of a UV chromophore. |
| NMR Solvent | D₂O | Excellent solubility for the hydrochloride salt. |
| Solid Handling | Low humidity environment (Desiccator/Glovebox) | Mitigates effects of potential hygroscopicity.[] |
Troubleshooting Workflow Diagram
This diagram outlines a logical process for troubleshooting poor chromatographic results.
Caption: Troubleshooting flowchart for HPLC analysis of polar compounds.
VI. References
-
Benchchem Application Notes. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. --INVALID-LINK--
-
Grokipedia. Evaporative light scattering detector. --INVALID-LINK--
-
Wikipedia. Evaporative light scattering detector. --INVALID-LINK--
-
Wu, G. (2005). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. --INVALID-LINK--
-
Peak Scientific. (2016). The principles of ELSD. --INVALID-LINK--
-
BOC Sciences. Hygroscopicity Testing. --INVALID-LINK--
-
Kalo, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry. --INVALID-LINK--
-
Zanolli, L. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. --INVALID-LINK--
-
Terskikh, V. V., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. --INVALID-LINK--
-
Biotage. (2023). So, how does an ELSD work? --INVALID-LINK--
-
Dolan, J. W. (2014). Success with Evaporative Light-Scattering Detection. LCGC North America. --INVALID-LINK--
-
Avison, M. J., et al. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence of Diastereoisomerism. Magnetic Resonance in Chemistry. --INVALID-LINK--
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. --INVALID-LINK--
-
SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. --INVALID-LINK--
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. --INVALID-LINK--
-
Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. --INVALID-LINK--
-
Gee, B., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. --INVALID-LINK--
-
Kumar, V., & Singh, R. (2020). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. --INVALID-LINK--
-
Lolić, A., et al. (2013). Performance of zwitterionic hydrophilic interaction LC for the determination of iodinated X-ray contrast agents. Journal of Separation Science. --INVALID-LINK--
-
Wikipedia. Hydrophilic interaction chromatography. --INVALID-LINK--
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. --INVALID-LINK--
-
Regalado, E. L., & Welch, C. J. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. --INVALID-LINK--
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. --INVALID-LINK--
-
Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. --INVALID-LINK--
References
- 2. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 3. sielc.com [sielc.com]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. grokipedia.com [grokipedia.com]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 12. peakscientific.com [peakscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
comparative analysis of different synthetic routes to 3-Methylpiperidine-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methylpiperidine-3-carboxylic acid hydrochloride, a substituted derivative of nipecotic acid, is a valuable building block in medicinal chemistry. Its rigid scaffold and the presence of a quaternary center make it an attractive component for the synthesis of novel therapeutic agents, particularly in the development of GABA uptake inhibitors and other central nervous system-targeting compounds. The efficient and scalable synthesis of this molecule is crucial for its application in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.
Route 1: Alkylation of a Piperidine-3-carboxylate Precursor
This classical approach relies on the direct methylation of a pre-formed piperidine-3-carboxylic acid ester. The key challenge in this route is to achieve selective C-alkylation at the 3-position over N-alkylation of the piperidine nitrogen. This is typically addressed by using a suitable N-protecting group.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via alkylation.
Mechanistic Considerations and Experimental Protocol
The success of this route hinges on the choice of the N-protecting group and the base for enolate formation. An ideal protecting group should be stable under the basic conditions required for alkylation and easily removable in a subsequent step. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and facile removal under acidic conditions.
The base used for deprotonation at the C-3 position must be strong enough to generate the enolate but not so strong as to cause side reactions. Lithium diisopropylamide (LDA) is a frequently used non-nucleophilic strong base for such transformations.
Step-by-Step Protocol:
-
N-Protection of Ethyl Nipecotate: Ethyl nipecotate is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield N-Boc-ethyl nipecotate.
-
Enolate Formation and Alkylation: The N-Boc-ethyl nipecotate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. A solution of LDA in THF is added dropwise to form the lithium enolate. Methyl iodide is then added to the reaction mixture to effect the C-alkylation.
-
Deprotection and Hydrolysis: The resulting N-Boc-ethyl 3-methylpiperidine-3-carboxylate is then treated with a strong acid, such as hydrochloric acid in dioxane. This single step serves to both remove the Boc protecting group and hydrolyze the ethyl ester to the carboxylic acid.
-
Isolation: The final product, this compound, is typically isolated by crystallization from the reaction mixture or by precipitation upon addition of a non-polar solvent.
Route 2: Synthesis via a Cyanohydrin Intermediate (Strecker Synthesis Adaptation)
This alternative approach builds the carbon skeleton through a variation of the Strecker synthesis, starting from a protected 3-piperidone. This method introduces the carboxylic acid precursor (a nitrile group) and the methyl group in a more controlled manner.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via a cyanohydrin intermediate.
Mechanistic Considerations and Experimental Protocol
This route leverages the reactivity of the ketone in a protected 3-piperidone. The use of trimethylsilyl cyanide (TMSCN) is a common and safer alternative to hydrogen cyanide for the formation of the cyanohydrin. The subsequent steps involve the conversion to an aminonitrile and then hydrolysis.
Step-by-Step Protocol:
-
N-Protection of 3-Piperidone: 3-Piperidone hydrochloride is neutralized and then protected, for example, with a benzyl group by reaction with benzyl bromide in the presence of a base.
-
Formation of 3-Cyano-3-methylaminopiperidine: The N-benzyl-3-piperidone is treated with trimethylsilyl cyanide to form the corresponding cyanohydrin. This intermediate is then reacted in situ with a primary amine, such as methylamine, to yield the α-aminonitrile.
-
Hydrolysis and Deprotection: The resulting N-benzyl-3-cyano-3-methylaminopiperidine is subjected to vigorous acidic hydrolysis with concentrated hydrochloric acid. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and removes the N-benzyl protecting group via hydrogenolysis, which can be carried out in the same pot by using a palladium catalyst under a hydrogen atmosphere in the presence of HCl.
-
Isolation: The product, this compound, is isolated from the aqueous solution after removal of the catalyst and solvent evaporation.
Comparative Analysis
| Parameter | Route 1: Alkylation | Route 2: Cyanohydrin/Strecker |
| Starting Materials | Ethyl nipecotate | 3-Piperidone |
| Key Transformations | Enolate alkylation | Cyanohydrin formation, Strecker-type reaction |
| Number of Steps | Typically 3-4 steps | Typically 3-4 steps |
| Overall Yield | Moderate to good, dependent on alkylation efficiency | Can be good, but may require optimization of the Strecker and hydrolysis steps |
| Scalability | Good, but requires cryogenic conditions for LDA | Potentially good, but handling of cyanide reagents requires care |
| Stereocontrol | If starting with an enantiopure nipecotate, stereochemistry can be retained. | The cyanohydrin formation creates a new stereocenter, leading to a racemic mixture unless a chiral auxiliary or catalyst is used. |
| Safety Considerations | Use of strong, pyrophoric base (LDA) | Use of toxic cyanide reagents (or their precursors) |
| Purification | Chromatography may be needed to separate N-alkylated byproducts | Purification of intermediates may be required |
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 (Alkylation) is a more direct approach if a suitable piperidine-3-carboxylate precursor is readily available. Its main challenge lies in controlling the selectivity of the alkylation step. This route is advantageous if stereochemical integrity from an enantiopure starting material needs to be maintained.
-
Route 2 (Cyanohydrin/Strecker) provides a robust method for constructing the quaternary carbon center. While it involves the use of cyanide reagents, modern methods with TMSCN have improved the safety of this transformation. This route is particularly useful when starting from a simple cyclic ketone and offers flexibility in introducing different substituents at the 3-position.
The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, the required stereochemical purity, and the safety infrastructure of the laboratory. For early-stage research and small-scale synthesis, the alkylation route might be more straightforward, provided the starting ester is available. For larger-scale production or when stereocontrol is not an immediate concern, the Strecker-based approach from 3-piperidone presents a compelling alternative.
Validating the Unseen: A Comparative Guide to the Structural Elucidation of 3-Methylpiperidine-3-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques, using 3-Methylpiperidine-3-carboxylic acid hydrochloride as a practical case study.
While a public crystal structure for this specific molecule is not available, this guide will serve as an in-depth manual, detailing the experimental workflows and expected outcomes for its structural validation. We will explore not only the definitive power of X-ray crystallography but also the complementary and often more accessible methods of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled precision. This method is invaluable in drug discovery for understanding protein-ligand interactions and guiding the design of more potent and specific lead compounds.[2]
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and an understanding of the molecule's properties.
Step 1: Crystallization
The first and often most challenging step is growing a single crystal of sufficient size and quality. For a hydrochloride salt like this compound, which is likely to be a water-soluble solid, several strategies can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant's vapor into the sample drop gradually induces crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is typically flash-cooled to cryogenic temperatures (around 100 K) to minimize radiation damage. The diffractometer then rotates the crystal while bombarding it with a focused beam of X-rays, and a detector records the diffraction pattern.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The 'phase problem'—the loss of phase information during data collection—is then solved using computational methods to generate an initial electron density map.[2] This map is used to build an initial model of the molecule, which is then refined against the experimental data to yield the final, highly accurate structure.
Expected Crystallographic Data
For this compound, we would anticipate a crystal structure that confirms the connectivity of the atoms and the stereochemistry at the chiral center. A hypothetical, yet realistic, set of crystallographic data is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₄ClNO₂ |
| Formula Weight | 179.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 11.5 |
| α, β, γ (°) | α = 90, β = 98.5, γ = 90 |
| Volume (ų) | 985 |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor (%) | 3.5 |
| Goodness-of-fit (GOF) | 1.05 |
X-ray Crystallography Workflow
Complementary Techniques for Structural Validation
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule in solution.[2][3] For this compound, ¹H and ¹³C NMR would be crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra. Further 2D experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~9.0 (broad s, 2H) | NH₂⁺ |
| ~3.5-3.0 (m, 4H) | CH₂ (piperidine ring) |
| ~2.0-1.5 (m, 4H) | CH₂ (piperidine ring) |
| ~1.2 (s, 3H) | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[4]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer. The ESI process generates gas-phase ions that are then separated by their mass-to-charge ratio (m/z).
For this compound, we would expect to see the protonated molecular ion in the positive ion mode.
| Parameter | Expected Value |
| Ionization Mode | ESI Positive |
| Expected Molecular Ion (M) | C₇H₁₃NO₂ |
| Expected [M+H]⁺ (m/z) | 144.1019 |
Comparative Analysis: Choosing the Right Tool
Each of these techniques provides a different piece of the structural puzzle. The choice of which to use, and in what combination, depends on the specific research question, the properties of the compound, and available resources.
| Technique | Information Provided | Pros | Cons |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1] | The "gold standard" for definitive structural proof.[1] | Requires a suitable single crystal, which can be difficult to obtain.[3] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemical relationships in solution.[3] | Non-destructive, provides information about the molecule in solution.[2] | Can be complex to interpret fully, less definitive for absolute stereochemistry than X-ray.[3] |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS).[4] | High sensitivity, requires very small amounts of sample.[4] | Provides limited information on 3D structure and stereochemistry. |
Integrated Data Comparison Logic
References
A Comparative Guide to the Biological Activity of 3-Methylpiperidine-3-carboxylic acid hydrochloride and its Analogs
For researchers and drug development professionals navigating the complex landscape of neuromodulatory compounds, piperidine-3-carboxylic acid and its derivatives represent a cornerstone of investigation. This guide provides an in-depth comparison of the biological activity of 3-Methylpiperidine-3-carboxylic acid hydrochloride and its analogs, grounded in experimental data and established pharmacological principles. We will explore the nuanced structure-activity relationships that govern their interactions with key central nervous system targets, most notably the GABA transporters and NMDA receptors.
Introduction: The Pharmacological Significance of the Piperidine-3-Carboxylic Acid Scaffold
The piperidine ring is a prevalent motif in a vast array of pharmaceuticals and naturally occurring bioactive compounds.[1] Its derivatives are integral to over twenty classes of drugs, underscoring its versatility and importance in medicinal chemistry.[1][2] The piperidine-3-carboxylic acid backbone, in particular, has garnered significant attention due to its structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This structural mimicry is the foundation for the development of potent GABA uptake inhibitors.
Furthermore, the rigid, cyclic nature of the piperidine scaffold allows for the precise spatial orientation of functional groups, a critical factor for selective interaction with receptor binding sites. This has led to the exploration of piperidine-carboxylic acid derivatives as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.
This guide will focus on the biological activities of this compound and its analogs, primarily in the context of GABA uptake inhibition and NMDA receptor antagonism, the two most prominent areas of investigation for this class of compounds.
Comparative Analysis of Biological Activity
While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, its potential activity can be inferred by examining the structure-activity relationships (SAR) of closely related analogs. The primary targets for this class of compounds are the GABA transporters (GATs) and NMDA receptors.
GABA Uptake Inhibition
Piperidine-3-carboxylic acid, also known as nipecotic acid, is a well-established inhibitor of GABA uptake.[3][4] The anticonvulsant drug Tiagabine, a derivative of (R)-nipecotic acid, underscores the therapeutic potential of this scaffold.[5][6] The inhibitory activity of these compounds is primarily directed at the GAT-1 transporter.
The introduction of a methyl group at the 3-position of the piperidine ring, alongside the carboxylic acid, is likely to have a significant impact on its interaction with the GABA transporter. While specific data for this substitution is scarce, we can draw parallels from other modifications of the nipecotic acid core. For instance, substitutions at the 4-position of the piperidine ring have been shown to modulate potency.[1]
Table 1: Comparative in vitro GABA Uptake Inhibitory Activity of Selected Piperidine-3-Carboxylic Acid Analogs
| Compound | Structure | Target | Activity (IC50/Ki) | Reference |
| (R)-Nipecotic acid | Piperidine-3-carboxylic acid | GAT-1 | ~10 µM (IC50) | [1] |
| Tiagabine | (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid | GAT-1 | 67 nM (Ki) | [6] |
| Analog 6a | (R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid hydrochloride | GAT-1 | 496-fold higher than (R)-nipecotic acid | [7] |
The data in Table 1 clearly demonstrates that large, lipophilic substituents on the piperidine nitrogen dramatically increase the potency of GABA uptake inhibition. This suggests that the binding pocket of the GAT-1 transporter has a significant hydrophobic region that can be exploited for enhanced affinity.
The effect of the 3-methyl group in this compound would likely be a steric one. This could either enhance or hinder binding to the GABA transporter, depending on the specific conformational requirements of the binding site. Without direct experimental data, it is hypothesized that the addition of a small alkyl group at this position might not be as impactful as the large N-substituents seen in highly potent analogs like Tiagabine.
NMDA Receptor Antagonism
The piperidine carboxylic acid scaffold has also been explored for its potential as an NMDA receptor antagonist.[8] Research in this area has often focused on derivatives of piperidine-2-carboxylic acid and piperidine-4-carboxylic acid, where the spatial relationship between the acidic and basic groups is crucial for receptor interaction.
For instance, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and related compounds have been shown to be potent and selective NMDA receptor antagonists.[9][10] These molecules act as competitive antagonists at the glutamate binding site of the NMDA receptor.
Table 2: Comparative in vitro NMDA Receptor Antagonist Activity of Selected Piperidine-Carboxylic Acid Analogs
| Compound | Structure | Target | Activity (IC50) | Reference |
| LY233053 | cis-4-(tetrazolylakyl)piperidine-2-carboxylic acid | NMDA Receptor | 107 nM | [10] |
| CGS 19755 | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | NMDA Receptor | 95 nM | [9] |
| (-)-1 (LY235723) | (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | NMDA Receptor | 67 nM | [11] |
The data for NMDA receptor antagonists highlights the importance of an acidic group (carboxylic acid or a bioisostere like a phosphonate or tetrazole) and a basic amine within a constrained piperidine ring. The substitution pattern is critical, with the 2,4-disubstituted piperidines showing high potency.
For 3-Methylpiperidine-3-carboxylic acid, the geminal arrangement of the methyl and carboxylic acid groups at the 3-position would present a unique stereochemical profile to the NMDA receptor. It is plausible that this compound could exhibit some activity, but its potency relative to the optimized 2,4-disubstituted analogs is uncertain without empirical testing.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to evaluate the biological activity of these compounds.
In Vitro GABA Uptake Assay in Rat Brain Synaptosomes
This protocol describes a method to measure the inhibition of [3H]-GABA uptake into isolated nerve terminals (synaptosomes).
Workflow for GABA Uptake Assay
References
- 1. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Benchtop to the Preclinical: A Comparative Guide to In Vitro and In Vivo Studies of 3-Methylpiperidine-3-carboxylic Acid Derivatives
For researchers and drug development professionals, the journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a rigorous process of validation. The 3-methylpiperidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents.[1][2] This guide provides an in-depth comparison of in vitro and in vivo studies involving derivatives of this core structure, offering insights into the experimental choices and the translation of benchtop data to preclinical models.
The piperidine ring is a fundamental component in numerous pharmaceuticals, and its derivatives are explored for a wide array of biological activities.[2] The introduction of a methyl group and a carboxylic acid at the 3-position creates a chiral center and provides a key handle for further chemical modifications, enabling the synthesis of diverse compound libraries with distinct pharmacological profiles. This guide will delve into specific examples from the literature to illustrate the path from initial in vitro screening to subsequent in vivo validation.
The Rationale Behind Derivatization: From Scaffold to Active Pharmaceutical Ingredient
The core 3-methylpiperidine-3-carboxylic acid structure is often not the final active molecule but rather a starting point for the synthesis of more complex derivatives.[3] The carboxylic acid and the secondary amine of the piperidine ring are readily functionalized, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: A generalized synthetic workflow for the derivatization of 3-methylpiperidine-3-carboxylic acid.
In Vitro Evaluation: The First Litmus Test
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. These assays are typically conducted in a controlled, non-living environment, such as a test tube or a multi-well plate, and often involve isolated proteins, enzymes, or cultured cells.
Case Study 1: Targeting GABA Transporters
Derivatives of piperidine-3-carboxylic acid, known as nipecotic acid, are potent inhibitors of γ-aminobutyric acid (GABA) uptake.[3] A study on novel (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides showcases a typical in vitro screening cascade.[4]
Experimental Protocol: GABA Uptake Inhibition Assay
-
Cell Culture: Mouse GABA transporter 1 (GAT1) is expressed in a suitable cell line (e.g., HEK-293).
-
Compound Incubation: The cultured cells are incubated with varying concentrations of the synthesized piperidine derivatives.
-
Radioligand Addition: [3H]-GABA is added to the cell culture.
-
Measurement: The amount of radiolabeled GABA taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of GABA uptake (IC50) is calculated.
Data Summary: In Vitro GAT1 Inhibition
| Compound | Modification | IC50 (µM) |
| 6a | Diarylmethylsulfinyl ethyl | 0.042 |
| (R)-Nipecotic Acid | Reference Compound | 20.8 |
| Tiagabine | Marketed Drug | 0.00365 |
Data sourced from a study on novel GABA uptake inhibitors.[4]
The results from this in vitro assay clearly demonstrate that the synthesized derivatives, particularly compound 6a , exhibit significantly more potent inhibition of GAT1 compared to the parent structure, (R)-nipecotic acid.[4] This provides a strong rationale for advancing these compounds to in vivo testing.
Case Study 2: Targeting Cathepsin K for Osteoporosis
In another example, novel piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, a key enzyme involved in bone resorption.[5]
Experimental Protocol: Cathepsin K Inhibition Assay
-
Enzyme and Substrate: Recombinant human cathepsin K and a fluorogenic substrate are used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate is measured over time.
-
Data Analysis: The IC50 value is determined by plotting the rate of reaction against the compound concentration.
Data Summary: In Vitro Cathepsin K Inhibition
| Compound | IC50 (µM) |
| H-9 | 0.08 |
| MIV-711 | (Comparable Activity) |
Data from a study on piperidine-3-carboxamide derivatives as anti-osteoporosis agents.[5]
The potent in vitro inhibition of cathepsin K by compound H-9 justified its further evaluation in cell-based assays and subsequent in vivo models of osteoporosis.[5]
In Vivo Evaluation: Assessing Physiological Effects
In vivo studies are conducted in living organisms, most commonly animal models, to evaluate the physiological effects, pharmacokinetics, and safety of a drug candidate. These studies are crucial for understanding how a compound behaves in a complex biological system.
Case Study 1: Analgesic Activity of Piperidine Derivatives
A series of 3-methyl-1,4-disubstituted-piperidine derivatives were evaluated for their analgesic activity using the mouse hot-plate test, a standard in vivo model for assessing pain relief.[6]
Experimental Protocol: Mouse Hot-Plate Test
-
Animal Model: Male Swiss-Webster mice are used.
-
Compound Administration: The test compounds are administered intravenously.
-
Nociceptive Stimulus: The mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Response Measurement: The latency to a pain response (e.g., licking a paw or jumping) is recorded.
-
Data Analysis: The dose of the compound that produces a 50% analgesic effect (ED50) is calculated.
Data Summary: In Vivo Analgesic Potency
| Compound | ED50 (mg/kg) | Potency vs. Morphine | Potency vs. Fentanyl | Duration of Action (min) |
| cis-42 | 0.00017 | 13,036x | 29x | - |
| 43 | 0.00081 | 2,778x | 6x | - |
| 40, 43, 47, 57 | - | - | - | ~2 |
| Fentanyl | - | - | - | ~10 |
Data from the synthesis and pharmacological evaluation of 3-methyl-1,4-disubstituted-piperidine analgesics.[6]
The in vivo data revealed that while several compounds were extremely potent, they also had a very short duration of action, about one-fifth that of fentanyl.[6] This highlights a key aspect of in vivo testing: it provides crucial information on the pharmacokinetic profile of a compound that cannot be obtained from in vitro assays alone.
Case Study 2: Anti-Osteoporosis Effects in an Ovariectomized Mouse Model
Following the promising in vitro results, compound H-9 was tested in an ovariectomized (OVX) mouse model, a well-established model for postmenopausal osteoporosis.[5]
Experimental Protocol: OVX Mouse Model
-
Model Induction: Female mice undergo surgical removal of the ovaries to induce estrogen deficiency and subsequent bone loss.
-
Compound Treatment: The OVX mice are treated with compound H-9 over a period of several weeks.
-
Bone Mineral Density (BMD) Measurement: The BMD of the femurs is measured using techniques like micro-computed tomography (µCT).
-
Biochemical Markers: Serum levels of bone turnover markers are analyzed.
The in vivo experiments demonstrated that H-9 increased the bone mineral density in the OVX-induced osteoporosis mice, confirming the therapeutic potential suggested by the in vitro data.[5] Western blot analysis also confirmed that H-9 downregulated the expression of cathepsin K in RANKL-reduced RAW264.7 cells.[5]
Caption: A conceptual workflow from initial in vitro screening to in vivo validation for drug candidates.
Comparative Analysis: Translating In Vitro Potency to In Vivo Efficacy
The examples above illustrate the critical interplay between in vitro and in vivo studies.
-
In vitro assays are essential for high-throughput screening and establishing structure-activity relationships (SAR). They can rapidly identify potent compounds against a specific molecular target. However, they do not provide information on absorption, distribution, metabolism, and excretion (ADME) or off-target effects in a whole organism.
-
In vivo studies are indispensable for validating the therapeutic potential of a compound. They provide data on efficacy in a disease-relevant context and reveal crucial pharmacokinetic and safety information. The short duration of action of the potent analgesics, for instance, was an in vivo finding that significantly impacted their clinical development potential.[6]
A strong correlation between in vitro potency and in vivo efficacy is the goal of any drug discovery program. However, discrepancies often arise due to factors like poor bioavailability, rapid metabolism, or off-target toxicity. A comprehensive understanding of both in vitro and in vivo data is therefore essential for making informed decisions in the drug development process.
Conclusion
The 3-methylpiperidine-3-carboxylic acid scaffold continues to be a valuable starting point for the development of novel therapeutics. The successful progression of derivatives from this class relies on a carefully designed and executed series of in vitro and in vivo studies. By understanding the strengths and limitations of each experimental paradigm, researchers can more effectively navigate the complex path from chemical synthesis to a potential life-saving medicine. This guide has provided a comparative overview, grounded in published data, to aid scientists and drug development professionals in this critical endeavor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methylpiperidine-3-carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 3-Methylpiperidine-3-carboxylic acid, a chiral scaffold of significant interest in medicinal chemistry.[1][2] We will explore how specific structural modifications influence biological activity, compare these derivatives with alternative compounds targeting similar pathways, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage this important chemical series.
The Strategic Importance of the 3-Methylpiperidine-3-carboxylic Acid Scaffold
The piperidine ring is a foundational heterocyclic motif in modern pharmaceuticals, present in numerous approved drugs.[3] Its saturated, six-membered ring system offers a stable, three-dimensional framework that can be strategically modified to orient functional groups for optimal interaction with biological targets.
The 3-Methylpiperidine-3-carboxylic acid scaffold introduces two key features onto this core:
-
A Quaternary Center at C3: The presence of both a methyl group and a carboxylic acid at the 3-position creates a stereocenter with a specific conformational lock. The methyl group provides steric bulk that can influence ligand-receptor binding and metabolic stability.
-
A Carboxylic Acid Group: This acidic moiety is a potent hydrogen bond donor and acceptor and can participate in crucial salt-bridge interactions with basic residues (like lysine or arginine) in a receptor's active site.[4]
These features make the scaffold particularly suitable for designing antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel where precise positioning of an acidic group is critical for competitive antagonism.[5][6] Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic candidates for conditions like epilepsy and ischemic stroke.[6][7]
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-Methylpiperidine-3-carboxylic acid derivatives is exquisitely sensitive to modifications at several key positions. The following analysis dissects the causal relationships between structural changes and pharmacological outcomes, primarily focusing on NMDA receptor antagonism.
Key SAR Insights Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methylpiperidine-2-carboxylic Acid [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Purity of Synthesized 3-Methylpiperidine-3-carboxylic acid hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2][3] For a compound such as 3-Methylpiperidine-3-carboxylic acid hydrochloride, a chiral building block potentially used in the synthesis of more complex therapeutic agents, rigorous purity assessment is paramount.[4] Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects, making their identification and quantification a critical step in the development workflow.[1][2]
This guide provides a comprehensive framework for benchmarking the purity of newly synthesized this compound. We will move beyond a single-method approach, advocating for an orthogonal strategy that leverages the strengths of multiple analytical techniques. This multi-faceted approach provides a holistic and trustworthy purity profile, essential for advancing a compound through the development pipeline. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure the generation of accurate and reproducible data.
The Orthogonal Approach to Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using techniques with different separation and detection principles, is the industry standard for robust purity determination. For this compound, a comprehensive evaluation should include methods that assess organic impurities, inorganic impurities, residual solvents, and water content, while also confirming the elemental composition.
Our benchmarking workflow is structured to provide a comprehensive purity profile by integrating data from several key analytical techniques.
Caption: Orthogonal workflow for comprehensive purity assessment.
Methodologies for Purity Determination
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Organic Purity
Expertise & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for non-volatile organic compounds.[5] For an amino acid derivative like this compound, a reversed-phase (RP-HPLC) method is typically the first choice. Coupling HPLC with Mass Spectrometry (LC-MS) provides an additional layer of specificity, allowing for the identification of impurities by their mass-to-charge ratio.[5][6]
Experimental Protocol: RP-HPLC-UV/MS
-
System Preparation:
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for compounds lacking a strong chromophore) and MS scan in positive electrospray ionization (ESI) mode.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial gradient conditions for at least 15 minutes.
-
Inject 5 µL of the sample solution.
-
Run a gradient elution profile (example):
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
-
Data Analysis:
-
Calculate the area percent of the main peak from the UV chromatogram. This gives the chromatographic purity.
-
Examine the MS data to identify the molecular weights of any impurity peaks, which can provide clues to their identity (e.g., starting materials, dimers, or by-products).
-
Quantitative NMR (qNMR): An Absolute Purity Assay
Expertise & Rationale: While HPLC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[8][9][10] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for precise quantification against a certified internal standard of known purity.[8][11] This technique is also excellent for identifying and quantifying residual solvents.[12]
Experimental Protocol: ¹H qNMR
-
Instrumentation & Reagents:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Internal Standard (IS): A certified reference material with high purity (>99.5%), chemical stability, and protons that resonate in a clear region of the spectrum (e.g., Maleic acid, Dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble (e.g., D₂O or DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into an NMR tube.
-
Accurately weigh ~10 mg of the internal standard into the same NMR tube.
-
Add ~0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This is critical and involves:
-
Long Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and IS protons (typically 30-60 seconds).
-
90° Pulse Angle: Ensure complete excitation.
-
Sufficient Scans: To achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard.
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Elemental Analysis: Verifying the Molecular Formula
Expertise & Rationale: Elemental analysis (EA) by combustion provides the mass percentages of Carbon, Hydrogen, and Nitrogen (and sometimes Sulfur or halogens).[13][14] This technique is fundamental for confirming the empirical formula of a newly synthesized compound. For a hydrochloride salt, it also helps verify the correct salt stoichiometry. A significant deviation from the theoretical values (typically >0.4%) can indicate the presence of impurities or an incorrect molecular formula.[15]
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dry, homogenized sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature (~900-1000 °C) in the presence of excess oxygen.[14]
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
-
Data Comparison:
-
Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated for the molecular formula C₇H₁₄ClNO₂.
-
Karl Fischer Titration: Quantifying Water Content
Expertise & Rationale: Water is a common impurity in pharmaceutical compounds, often present as absorbed moisture or water of hydration.[16] Its presence can affect stability, reactivity, and the accuracy of purity calculations based on mass.[17] Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[18] Unlike "loss on drying," KF is not affected by other volatile components.[18]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator, ideal for low water content (<1%).[18][19]
-
Titrator Preparation:
-
Ensure the titration vessel and anolyte/catholyte are fresh and the system is conditioned to a low drift level.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the sample (e.g., 20-50 mg) and introduce it directly into the titration vessel.
-
The instrument automatically titrates the water present and calculates the water content.
-
-
Data Reporting:
-
The result is typically reported as a weight percentage (w/w) of water.
-
Comparative Data Benchmarking
To provide a clear comparison, we present hypothetical data for a batch of synthesized this compound against a typical high-purity commercial standard.
| Analytical Test | Synthesized Batch (Lot #SYN-001) | Commercial Standard (Lot #COM-A) | Acceptance Criteria | Method Rationale |
| Appearance | White to off-white solid | White crystalline solid | Conforms to standard | Basic quality check |
| HPLC Purity (Area %) | 99.2% | ≥ 99.8% | ≥ 99.0% | Quantifies organic/process-related impurities.[5] |
| ¹H qNMR Purity (w/w) | 98.8% (vs. Maleic Acid IS) | ≥ 99.5% | ≥ 99.0% (anhydrous basis) | Provides absolute purity and is orthogonal to HPLC.[9][12] |
| Residual Solvents (qNMR) | Ethanol: 0.15% | Not Detected | ≤ 0.5% (ICH Q3C) | Ensures removal of solvents used in synthesis/purification. |
| Water Content (Karl Fischer) | 0.45% | ≤ 0.2% | ≤ 1.0% | Accurately quantifies water, a common impurity.[17] |
| Elemental Analysis | C: 46.25%, H: 7.79%, N: 7.71% | C: 46.28%, H: 7.80%, N: 7.71% | ± 0.4% of theoretical | Confirms elemental composition and salt form.[15] |
| Theoretical Values | C: 46.28%, H: 7.80%, N: 7.71% | C: 46.28%, H: 7.80%, N: 7.71% | N/A | Calculated for C₇H₁₄ClNO₂ |
Interpretation: The synthesized batch meets the general acceptance criteria for an early-stage pharmaceutical intermediate. The HPLC purity is high, and the qNMR result, after correcting for water and solvent content, aligns well, demonstrating the compound's high integrity. The elemental analysis is well within the acceptable deviation, confirming the correct molecular formula.
Caption: Visual comparison of purity profiles.
Conclusion
Benchmarking the purity of a synthesized compound like this compound is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques. By systematically applying HPLC for chromatographic purity, qNMR for an absolute assay, Karl Fischer for water content, and elemental analysis for compositional integrity, researchers can build a comprehensive and trustworthy data package. This robust characterization is essential for making informed decisions in the drug development process, ensuring that only high-quality materials advance toward clinical evaluation.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. ijrar.org [ijrar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 19. gmpinsiders.com [gmpinsiders.com]
A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 3-Methylpiperidine-3-carboxylic acid hydrochloride
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity.[1][2] A recent Nature survey highlighted a concerning reality: over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a field of significant challenge.[1] This guide addresses this critical issue through the lens of a common yet crucial building block: 3-Methylpiperidine-3-carboxylic acid hydrochloride. As researchers and drug development professionals, our success hinges not just on innovative synthesis but on the meticulous validation of our starting materials.[3][4] An uncharacterized or impure reagent can derail a research program, leading to flawed data, wasted resources, and irreproducible outcomes.[5][6]
This document provides an in-depth comparison of this compound with relevant alternatives, focusing on the experimental protocols necessary to validate its quality and ensure the reliability of your results.
The Subject of Investigation: this compound
This compound is a heterocyclic amino acid derivative, a valuable scaffold in medicinal chemistry. The piperidine ring is a prevalent motif in many pharmaceuticals, and the presence of a carboxylic acid and a methyl group at the 3-position offers specific steric and electronic properties for molecular design.[7] Before its use, however, a thorough characterization is not just recommended; it is mandatory.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [10][11] |
| Molecular Weight | 179.64 g/mol | [10][11] |
| IUPAC Name | 3-methylpiperidine-3-carboxylic acid;hydrochloride | [12] |
| CAS Number | 914353-76-9 (for the hydrochloride salt) | Inferred from supplier data |
| Appearance | Typically a solid | |
| Purity | ≥97% (Typical commercial grade) | [11] |
| Key Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [10][11] |
A Self-Validating Protocol for Reagent Qualification
Trust in experimental outcomes begins with trust in the reagents.[13] The following workflow is designed as a self-validating system to qualify a new batch of this compound, explaining the causality behind each step.
Experimental Workflow for Reagent Qualification
Caption: A self-validating workflow for qualifying incoming chemical reagents.
Step-by-Step Methodology & Rationale
1. Documentation Review (Phase 1):
-
Action: Obtain the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the supplier.
-
Causality: The CoA provides the supplier's own characterization data (e.g., purity by HPLC, identity by NMR). This is your baseline for comparison.[1] The SDS is critical for ensuring safe handling. An incomplete or inconsistent CoA is an immediate red flag.
2. ¹H NMR Spectroscopy (Phase 2):
-
Protocol:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks and analyze the chemical shifts and coupling patterns.
-
-
Causality: NMR provides a structural fingerprint of the molecule. For this compound, you should be able to confirm the presence of the piperidine ring protons, the methyl group singlet, and the absence of significant organic impurities (e.g., residual solvents). The chemical shifts will confirm the proton environment, validating the core structure.[14][15]
3. HPLC-MS Analysis (Phase 2):
-
Protocol:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Inject onto a reverse-phase C18 column.
-
Run a gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid).
-
Monitor the eluent with both a UV detector (e.g., at 210 nm) and a mass spectrometer (MS) in positive ion mode.
-
-
Causality: HPLC assesses the purity of the compound. The resulting chromatogram should show a single major peak.[16] The area of this peak relative to all other peaks provides a quantitative measure of purity (e.g., >97%). The coupled MS will provide the mass-to-charge ratio (m/z) of the eluting peak. For this compound, you would expect to see an [M+H]⁺ ion corresponding to the free base (C₇H₁₃NO₂) at m/z ≈ 144.10, confirming its molecular weight.[12][17]
4. Data Comparison and Decision (Phase 3):
-
Action: Compare your in-house NMR and HPLC-MS data with the supplier's CoA and the known chemical structure.
-
Causality: This is the validation step. If your data confirms the structure and meets or exceeds the purity stated on the CoA, the reagent can be released for use.[13][18] If there are discrepancies—such as unexpected peaks in the NMR, a lower purity by HPLC, or an incorrect mass—the batch must be rejected to prevent its use in experiments where it would undoubtedly lead to irreproducible results.
Comparative Analysis with Alternative Scaffolds
The choice of a chemical building block is a critical decision in experimental design. Below, we compare this compound to two common alternatives to illustrate how structural changes impact properties and potential applications.
Alternative 1: Piperidine-3-carboxylic acid (Nipecotic Acid)
This is the unmethylated parent compound. It is a well-known inhibitor of GABA uptake and serves as a foundational scaffold in neuroscience research.[19]
Alternative 2: 5-(Piperidin-3-yl)tetrazole (A Carboxylic Acid Bioisostere)
In medicinal chemistry, carboxylic acids can sometimes lead to poor pharmacokinetic properties (e.g., low cell permeability, rapid metabolism).[20] A bioisostere is a chemical substitute that retains the key biological activity while altering physicochemical properties. The tetrazole group is a classic bioisostere for a carboxylic acid, mimicking its acidic nature and ability to act as a hydrogen bond acceptor.[21][22]
Table 2: Comparative Data of 3-Methylpiperidine-3-carboxylic acid and Alternatives
| Feature | 3-Methylpiperidine-3-carboxylic acid | Piperidine-3-carboxylic acid | 5-(Piperidin-3-yl)tetrazole |
| Structure | Piperidine ring with C3-methyl and C3-carboxyl groups | Piperidine ring with a C3-carboxyl group | Piperidine ring with a C3-tetrazole group |
| Key Structural Difference | Introduction of a chiral center and steric bulk at C3 | Simpler, achiral scaffold | Replacement of the carboxylic acid with a tetrazole ring |
| pKa | ~4-5 (Carboxylic Acid) | ~4-5 (Carboxylic Acid) | ~5-6 (Tetrazole NH)[20] |
| LogP (Predicted) | -2.1[12] | Lower than methylated analog | Generally more lipophilic than the corresponding carboxylic acid |
| Primary Advantage | Provides specific 3D conformation; can probe steric pockets in a binding site. | Well-established biological activity; simpler synthesis. | Improved metabolic stability and membrane permeability in some cases.[21] |
| Primary Disadvantage | More complex synthesis; chirality may require separation or asymmetric synthesis. | May have non-optimal pharmacokinetic properties for some targets. | Can be more synthetically challenging to introduce; potential for different off-target effects. |
| Reproducibility Concern | Must verify identity, purity, and potentially enantiomeric excess if a single enantiomer is used. | Must verify identity and purity. | Must verify successful synthesis and regiochemistry of the tetrazole ring. |
The decision to use the methylated version over nipecotic acid is a deliberate experimental choice to introduce steric bulk, potentially increasing selectivity for a target protein. The choice to use a tetrazole bioisostere is a strategic move to overcome common drug development hurdles associated with carboxylic acids.[22] In all cases, the validation workflow described above remains essential to ensure that the compound in the bottle is the compound you intend to study.
Conclusion
The challenge of reproducibility in chemical research is not insurmountable; it is a call for greater rigor in our daily laboratory practices.[23][24] By treating every reagent not as a given but as a variable to be controlled, we can build a foundation of trust in our data. This compound, like any chemical, is a tool. Its effective and reproducible use depends on a comprehensive understanding of its properties and a steadfast commitment to its validation. The protocols and comparisons in this guide serve as a blueprint for establishing such a robust scientific practice, ensuring that your research is not only innovative but also reliable and reproducible.
References
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enkrisi.com [enkrisi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methylpiperidine-2-carboxylic Acid [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. dsinpharmatics.com [dsinpharmatics.com]
- 10. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-methyl-3-piperidinecarboxylic acid hydrochloride [cymitquimica.com]
- 12. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 13. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 14. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 17. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]
- 18. kalstein.eu [kalstein.eu]
- 19. epubl.ktu.edu [epubl.ktu.edu]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [cora.ucc.ie]
- 22. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
comparative spectroscopic analysis of 3-Methylpiperidine-3-carboxylic acid hydrochloride isomers
Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. The spatial arrangement of substituents on this ring system, or its stereochemistry, can profoundly influence a molecule's biological activity, pharmacokinetic properties, and safety profile. 3-Methylpiperidine-3-carboxylic acid, an unnatural amino acid analog, can exist as two distinct geometric isomers: cis and trans. The hydrochloride salt form is common for improving solubility and stability. The ability to unambiguously differentiate between these isomers is paramount for quality control, regulatory compliance, and the rational design of novel therapeutics.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comparative analysis of these two isomers. We will delve into the theoretical underpinnings of why each technique can (or cannot) differentiate the isomers and provide detailed, actionable experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is the most powerful and definitive technique for distinguishing between diastereomers like the cis and trans isomers of 3-methylpiperidine-3-carboxylic acid hydrochloride. The distinct spatial arrangement of the methyl and carboxylic acid groups relative to the piperidine ring leads to unique chemical environments for the protons and carbons in each isomer, resulting in measurably different NMR spectra.
The Causality Behind NMR-Based Differentiation
In the cis isomer, the methyl and carboxylic acid groups are on the same side of the piperidine ring's average plane, while in the trans isomer, they are on opposite sides. This geometric difference has several key consequences that are observable by NMR:
-
Chemical Shift Anisotropy: The electron clouds of the substituents create local magnetic fields that shield or deshield nearby nuclei. The proximity and orientation of the methyl and carboxylic acid groups in each isomer will cause the protons and carbons on the piperidine ring to experience slightly different magnetic fields, leading to distinct chemical shifts (δ).
-
Through-Space Interactions (Nuclear Overhauser Effect): Protons that are close to each other in space, even if they are not directly bonded, can influence each other's magnetic relaxation. This phenomenon, known as the Nuclear Overhauser Effect (NOE), is distance-dependent and can be detected using specialized 2D NMR experiments like NOESY. The inter-proton distances in the cis and trans isomers are different, leading to a unique pattern of NOE correlations for each.
-
Coupling Constants: The dihedral angles between adjacent protons in the piperidine ring, which are influenced by the ring conformation and the orientation of the substituents, affect the magnitude of the scalar coupling constants (J-values). These differences in J-values can provide further evidence for the relative stereochemistry.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound in a common NMR solvent like DMSO-d₆. These predictions are based on the analysis of spectral data from similar substituted piperidine derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Multiplicity | Notes |
| -CH₃ | ~1.2 | ~1.1 | s | The methyl group in the cis isomer may be slightly more deshielded. |
| Ring CH₂ | ~1.5 - 2.0 | ~1.5 - 2.0 | m | Complex overlapping multiplets for the C4 and C5 protons. |
| Ring CH₂ (adjacent to N) | ~2.8 - 3.4 | ~2.8 - 3.4 | m | Protons on C2 and C6 will be diastereotopic and show complex splitting. |
| NH₂⁺ | ~8.5 - 9.5 | ~8.5 - 9.5 | br s | Broad singlet, exchangeable with D₂O. |
| COOH | ~12.0 - 13.0 | ~12.0 - 13.0 | br s | Broad singlet, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Notes |
| -CH₃ | ~20 | ~18 | The steric environment will influence the chemical shift. |
| C3 (quaternary) | ~45 | ~43 | The chemical shift of the quaternary carbon is sensitive to the substituent orientation. |
| Ring CH₂ | ~25 - 35 | ~25 - 35 | C4 and C5 carbons. |
| Ring CH₂ (adjacent to N) | ~48 - 55 | ~48 - 55 | C2 and C6 carbons. |
| C=O | ~175 | ~174 | The electronic environment of the carbonyl carbon will be subtly different. |
Experimental Protocol for NMR Analysis
This protocol outlines a comprehensive approach to differentiate the isomers using 1D and 2D NMR techniques.
1. Sample Preparation: a. Accurately weigh 10-15 mg of the this compound isomer. b. Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean 5 mm NMR tube. c. Ensure complete dissolution by gentle vortexing.
2. 1D NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum to observe the overall proton chemical shifts and multiplicities. b. Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts. c. Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR for Structural Elucidation: a. COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the piperidine ring. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons. d. NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for differentiating the cis and trans isomers.
- For the cis isomer: Expect a cross-peak between the protons of the methyl group and the axial proton on C2 and/or C4, indicating their spatial proximity.
- For the trans isomer: This cross-peak will be absent or significantly weaker. Instead, NOEs might be observed between the methyl protons and other ring protons on the opposite face of the ring.
Workflow for NMR-based Isomer Differentiation
Caption: Workflow for the differentiation of this compound isomers using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Complementary Technique
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While FT-IR is excellent for confirming the presence of the carboxylic acid, amine hydrochloride, and aliphatic C-H bonds in both isomers, its ability to differentiate between diastereomers is limited.
The Challenge of Differentiating Isomers with FT-IR
The vibrational frequencies of chemical bonds are primarily determined by the masses of the bonded atoms and the strength of the bond. Since the cis and trans isomers have the same functional groups and connectivity, their FT-IR spectra are expected to be very similar.[1] Subtle differences in the "fingerprint region" (below 1500 cm⁻¹) may exist due to minor variations in bond angles and conformational populations, but these are often not distinct enough for reliable differentiation.[2]
However, if the isomers crystallize in different space groups, leading to distinct intermolecular interactions (e.g., hydrogen bonding networks), more pronounced differences in their solid-state FT-IR spectra might be observed.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic absorption bands for both isomers.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad | Indicative of strong hydrogen bonding. |
| N-H stretch (ammonium salt) | 2400-2800 | Broad, multiple bands | Overlaps with C-H stretching. |
| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong | From the piperidine ring and methyl group. |
| C=O stretch (carboxylic acid) | 1700-1730 | Strong | A key indicator of the carboxylic acid group. |
| N-H bend (ammonium salt) | 1500-1600 | Medium | |
| C-H bend | 1375-1470 | Medium |
Experimental Protocol for FT-IR Analysis
1. Sample Preparation (Solid-State): a. KBr Pellet Method: i. Grind 1-2 mg of the isomer with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. ii. Press the mixture in a pellet die under high pressure to form a transparent pellet. b. Attenuated Total Reflectance (ATR): i. Place a small amount of the solid sample directly onto the ATR crystal. ii. Apply pressure to ensure good contact between the sample and the crystal.
2. Data Acquisition: a. Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. b. Place the sample in the instrument and acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹. c. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. While standard electron ionization mass spectrometry (EI-MS) is unlikely to differentiate between the cis and trans isomers due to their similar fragmentation pathways, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be a valuable tool for confirming the molecular weight and elemental composition.
Expected Mass Spectral Data
Both isomers will have the same molecular weight and are expected to show a prominent protonated molecular ion [M+H]⁺ in ESI-MS.
-
Monoisotopic Mass of the Free Base (C₇H₁₃NO₂): 143.0946 g/mol
-
Expected [M+H]⁺ in ESI-MS: m/z 144.1024
The fragmentation pattern in MS/MS will be primarily dictated by the functional groups. Key expected fragmentation pathways include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Ring opening and subsequent fragmentation: Leading to a series of smaller charged fragments.
Logical Relationship in Mass Spectrometry Analysis
Caption: The logical flow of mass spectrometry analysis for confirming the identity of the isomers.
Experimental Protocol for ESI-MS Analysis
1. Sample Preparation: a. Prepare a dilute solution of the isomer (e.g., 10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
2. Data Acquisition: a. Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). b. Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion. c. Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
Conclusion: An Integrated Spectroscopic Approach
While NMR spectroscopy, particularly 2D NOESY, stands out as the definitive method for distinguishing between the cis and trans isomers of this compound, a comprehensive characterization relies on an integrated approach. FT-IR spectroscopy serves to confirm the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. By understanding the principles behind each technique and applying the detailed protocols provided, researchers can confidently identify and differentiate these important stereoisomers, paving the way for their successful application in drug discovery and development.
References
A Comparative Guide to Assessing the Enantiomeric Excess of 3-Methylpiperidine-3-carboxylic acid hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of chiral molecules is a critical quality attribute. For drug candidates like 3-Methylpiperidine-3-carboxylic acid hydrochloride, a cyclic amino acid analog, the ability to accurately quantify the enantiomeric excess (ee%) is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2][3] This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of this and structurally related chiral molecules. We will delve into the causality behind experimental choices and provide field-proven insights to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable methodology.
The Analytical Challenge: A Bifunctional Molecule
This compound presents a unique analytical challenge due to its bifunctional nature, possessing both a secondary amine and a carboxylic acid group. This zwitterionic character at certain pH values can influence its solubility and chromatographic behavior.[4] The selection of an appropriate analytical method must take these properties into account to achieve robust and reliable results.
Core Analytical Strategies: A Comparative Overview
The determination of enantiomeric excess fundamentally relies on creating a chiral environment to differentiate between the enantiomers.[1] This can be achieved through various analytical techniques, each with its own set of advantages and limitations. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Performance Comparison
The choice of an analytical technique is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[5] The following table summarizes key quantitative performance metrics for the most common analytical methods.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy |
| Principle | Partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[2][6] | Partitioning between a gaseous mobile phase and a chiral stationary phase.[2] | Partitioning between a supercritical fluid mobile phase and a CSP.[7] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent.[1][8] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[2] | Requires volatile and thermally stable analytes or derivatization.[2] | Suitable for a wide range of polarities, often without derivatization.[7] | Not dependent on volatility. |
| Derivatization | Often not required for direct analysis on a CSP.[4][6] | Frequently necessary to increase volatility and thermal stability.[2][9] | Can often be avoided, simplifying sample preparation.[7] | Often required to form diastereomers for spectral differentiation.[10][11] |
| Sensitivity | Varies with detector (UV, MS); MS offers high sensitivity.[2] | Generally high, especially with FID and MS detectors.[1][2] | High sensitivity, compatible with various detectors.[7] | Generally lower sensitivity compared to chromatographic methods.[1] |
| Resolution | Excellent resolution is achievable with a wide variety of CSPs.[6] | High-efficiency capillary columns provide excellent resolution.[12] | Often provides superior resolution and speed compared to HPLC.[7][13] | Dependent on the chiral agent and magnetic field strength. |
| Analysis Time | Can range from several minutes to over an hour.[2] | Typically offers faster analysis times.[2] | Significantly faster than HPLC.[3][7] | Relatively fast data acquisition. |
| Solvent Consumption | Can be high, especially with normal-phase chromatography. | Minimal solvent consumption. | "Greener" technique with reduced organic solvent usage.[3][7] | Minimal solvent consumption. |
In-Depth Analysis of Key Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[6] The primary approach involves direct separation on a Chiral Stationary Phase (CSP).[6] For a molecule like 3-Methylpiperidine-3-carboxylic acid, which contains both acidic and basic functionalities, several types of CSPs could be effective.
-
Expertise & Experience: Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or vancomycin selectors, are particularly well-suited for the direct analysis of underivatized amino acids and their analogs.[4] These phases can operate in multiple modes (reversed-phase, normal-phase, polar organic), offering flexibility in method development. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also powerful tools, though they may require derivatization of the analyte to improve interaction and resolution.[14]
-
Trustworthiness: A self-validating HPLC method should demonstrate baseline resolution of the enantiomers, linearity of detector response over a relevant concentration range, and robustness to small variations in mobile phase composition and temperature.[15] The injection of a racemic standard is crucial to confirm the separation and establish the retention times of each enantiomer.
-
Column Selection: Start with a macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase Screening:
-
Reversed-Phase: Methanol/Water or Acetonitrile/Water with an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid) or a basic modifier (e.g., 0.1% Diethylamine).
-
Polar Organic Mode: Methanol or Acetonitrile with small amounts of acid and base modifiers.
-
-
Sample Preparation: Dissolve this compound in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[6]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)[14]
-
Detection: UV at a low wavelength (e.g., 210 nm) if no strong chromophore is present, or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
-
Data Analysis: Integrate the peak areas for each enantiomer. The enantiomeric excess is calculated as:
-
ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient technique, but its application to polar, non-volatile compounds like amino acids requires a crucial preliminary step: derivatization.[2][9] Derivatization serves to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.[16]
-
Expertise & Experience: A common and effective derivatization strategy for amino acids involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amine group.[6] For example, reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst, followed by reaction with an acylating agent (e.g., trifluoroacetic anhydride), produces a volatile derivative. The resulting diastereomers can then be separated on a chiral capillary column.
-
Trustworthiness: The derivatization reaction must be quantitative and proceed without racemization to ensure the measured enantiomeric ratio accurately reflects that of the original sample.[17] This can be verified by derivatizing a sample of known enantiomeric composition.
-
Derivatization:
-
Column Selection: A cyclodextrin-based chiral capillary column is a common choice.[12]
-
GC Conditions:
-
Data Analysis: Calculate the ee% from the integrated peak areas of the two diastereomers.
Caption: Logical steps in chiral GC analysis.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption.[3][7] The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier (e.g., methanol).[7]
-
Expertise & Experience: SFC is particularly well-suited for the separation of polar compounds and can often analyze them without derivatization.[7] Polysaccharide-based CSPs are widely used in SFC and have shown excellent performance for a broad range of chiral compounds.[18] The addition of additives to the mobile phase, such as acids, bases, or even water, can significantly impact selectivity and peak shape.[13]
-
Trustworthiness: Method validation for SFC follows similar principles to HPLC, including assessments of specificity, linearity, accuracy, and precision. The rapid equilibration times of SFC columns contribute to high sample throughput and method robustness.[3]
-
Column Selection: Screen a set of polysaccharide-based CSPs (e.g., from the Chiralpak or Chiralcel series).
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol). A common starting point is an isocratic elution with 20-40% modifier.
-
Additives: To improve peak shape and resolution for an amino acid, consider adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the modifier.
-
SFC Conditions:
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Detection: UV or MS.
-
-
Data Analysis: Calculate the ee% from the integrated peak areas.
NMR Spectroscopy
NMR spectroscopy offers a distinct approach that does not involve chromatographic separation. Instead, it relies on the formation of diastereomeric species in situ, which exhibit different chemical shifts in the NMR spectrum.[11][19] This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the analyte in an NMR tube.[8][20]
-
Expertise & Experience: For carboxylic acids, chiral amines or alcohols can act as effective CSAs. For the amine functionality, chiral acids like Mosher's acid (MTPA) can be used as CDAs.[10] The choice of the chiral agent is critical for achieving sufficient separation of the signals corresponding to the two diastereomers.[1] High-field NMR spectrometers (≥400 MHz) are generally required for adequate resolution.[1]
-
Trustworthiness: The accuracy of ee% determination by NMR is highly dependent on the quality of the spectral data and the integration of the signals. It is essential to ensure that the chosen signals for integration are well-resolved and free from overlap with other peaks.[8] Running a blank spectrum of the CSA is important to identify any interfering signals.
-
Sample Preparation: In an NMR tube, dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Addition of CSA: Add a molar excess (e.g., 1.2-2.0 equivalents) of a selected chiral solvating agent (e.g., (R)-1-phenylethylamine).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal in the analyte that is well-resolved into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio.
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For routine quality control with high throughput: Chiral SFC is often the preferred method due to its speed and reduced solvent consumption.[3][7]
-
For direct analysis without derivatization: Chiral HPLC with a macrocyclic glycopeptide column is a robust and versatile choice.[4]
-
When high sensitivity is required for trace analysis: Chiral GC with derivatization and MS detection offers excellent performance.[2]
-
For a rapid, non-separative confirmation: NMR spectroscopy with a chiral solvating agent can provide a quick assessment of enantiomeric purity, provided a suitable agent can be found to induce sufficient spectral separation.[8]
Ultimately, the development of a robust and reliable method for assessing the enantiomeric excess of this important chiral building block is a critical step in ensuring the quality and efficacy of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromtech.com [chromtech.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. uma.es [uma.es]
- 16. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 18. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylpiperidine-3-carboxylic acid hydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely throughout their lifecycle. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methylpiperidine-3-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, a substituted piperidine derivative, is a valuable building block in pharmaceutical and chemical synthesis.[1] While specific hazard data for this exact molecule is not extensively published, its structure necessitates a cautious approach. The parent piperidine ring is associated with compounds that can be flammable, corrosive, and toxic.[2][3][4] Therefore, this compound must be managed as a hazardous chemical waste from the moment it is designated for disposal.
Core Principles: Hazard Assessment and Pre-Disposal Safety
Before handling the waste, it is imperative to understand the potential hazards and to use the appropriate Personal Protective Equipment (PPE). The hydrochloride salt form is generally a stable, crystalline solid. However, upon decomposition or in certain reactions, it can release irritating or toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[5][6][7]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. It is the first line of defense against accidental exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Piperidine derivatives can cause skin irritation or be absorbed through the skin.[5][8][9] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Avoids inhalation of the fine powder, which may cause respiratory tract irritation.[9][10] |
Segregation is Key
Chemical waste must be segregated to prevent dangerous reactions.[11][12] For this compound, the critical segregation rule is:
-
Store away from strong bases. Contact with strong bases can neutralize the hydrochloride salt, potentially liberating the 3-methylpiperidine free base. The free base form is likely to be more volatile and may have increased flammability and toxicity, similar to related compounds.[8]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal path depends on the form of the waste. All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) office.[14]
Caption: Decision workflow for proper segregation and handling of different waste forms.
Unused or Expired Solid Product
-
Do Not Alter: Keep the chemical in its original, manufacturer-supplied container. Ensure the container is in good condition and the cap is sealed tightly.
-
Labeling: Affix your institution's hazardous waste tag directly to the container. Fill it out completely, including the full chemical name: "Waste this compound".[14]
-
Accumulation: Place the container in your lab's designated Satellite Accumulation Area for hazardous waste. Ensure this area has secondary containment to capture any potential leaks.[15]
Contaminated Labware and PPE (Solid Waste)
This category includes items like gloves, weigh paper, paper towels, and disposable plasticware that are contaminated with the solid chemical.
-
Collection: Designate a specific, puncture-resistant container with a lid and a chemical-resistant liner for this waste stream.
-
Labeling: Clearly label the container as "Solid Hazardous Waste" and list all chemical contaminants, including "this compound".
-
Storage: Keep the container sealed when not in use. Store it in the Satellite Accumulation Area.
Aqueous or Solvent Solutions (Liquid Waste)
Solutions containing the dissolved compound must be collected as hazardous liquid waste. Under no circumstances should this waste be poured down the sanitary sewer system. [15][16]
-
Collection: Use a dedicated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Labeling: Label the container with a hazardous waste tag. List the full chemical name and its approximate concentration. Also, list the solvent used (e.g., "Water," "Methanol").
-
pH Caution: Do not mix this acidic waste stream with basic waste in the same container, as this could generate gas and pressure.
-
Storage: Keep the container tightly capped and stored in a secondary containment bin within your Satellite Accumulation Area.
Decontaminating Empty Containers
An "empty" container that held this chemical must still be decontaminated before it can be disposed of as regular trash or recycled.[14]
-
Triple Rinsing: Rinse the container three times with a small amount of a suitable solvent (water is often appropriate for this salt).
-
Collect Rinsate: Each rinse must be collected and added to your hazardous liquid waste container for this chemical.[15] This rinsate is considered hazardous waste.
-
Preparation for Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[14] Dispose of the container in the appropriate bin (e.g., laboratory glass waste), leaving the cap off.
Final Disposal and Emergency Procedures
Final Disposal Method
The ultimate disposal of this chemical waste is handled by licensed hazardous waste management facilities. The most common and effective method is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers.[17] This process ensures the complete destruction of the organic molecule and neutralizes harmful combustion byproducts like HCl.
Spill Response
In the event of a small spill, laboratory personnel can manage the cleanup if they are properly trained and equipped.
-
Alert & Secure: Alert colleagues in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Wear the PPE outlined in Section 1.1.
-
Contain & Absorb: For a solid spill, gently sweep up the material and place it into a designated hazardous waste container.[5][6] Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collection: Carefully collect the absorbent material and place it in the solid hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Large Spills: For any large or unmanageable spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[14][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. youthfilter.com [youthfilter.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. vumc.org [vumc.org]
- 16. bjoka-vip.com [bjoka-vip.com]
- 17. peptide.com [peptide.com]
A Researcher's Guide to the Safe Handling of 3-Methylpiperidine-3-carboxylic acid hydrochloride
As a Senior Application Scientist, it is my experience that meticulous preparation and a deep understanding of the materials in use are the cornerstones of laboratory safety and experimental success. This guide provides essential safety and logistical information for handling 3-Methylpiperidine-3-carboxylic acid hydrochloride, a compound that, like many substituted piperidines, requires careful management. The protocols outlined here are designed to be a self-validating system, ensuring that safety is integrated into every step of your workflow.
Hazard Assessment and GHS Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards. It is crucial to handle this compound as if it exhibits these properties until specific data becomes available.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][10] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Wear eye and face protection.[2][10] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Avoid breathing dust. Use only in a well-ventilated area or outdoors.[2][10][18] |
Note: This table is a conservative estimation based on available data for similar chemical structures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The principle of causality here is simple: creating an effective barrier between you and the chemical prevents accidental exposure.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[5][6] Standard safety glasses do not provide adequate protection.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. Always inspect gloves for tears or punctures before use and change them frequently.[19]
-
Lab Coat: A flame-retardant lab coat should be worn and kept fully fastened.
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][13] If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][13]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and maintaining the integrity of your research. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the SDS for closely related piperidine compounds and hydrochloric acid.[1][2][12]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][8]
-
Don all required PPE as outlined above.
-
Prepare your designated workspace in a chemical fume hood by covering the surface with absorbent, chemical-resistant paper.
-
-
Handling and Experimentation:
-
Storage:
Emergency Procedures and Disposal Plan
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating solution and then wash with soap and water.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2][10]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
- 1. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. isotope.com [isotope.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. fishersci.com [fishersci.com]
- 15. ehs.com [ehs.com]
- 16. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- 18. aksci.com [aksci.com]
- 19. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
